5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Description
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Properties
CAS No. |
60547-93-5 |
|---|---|
Molecular Formula |
C15H14N2O5 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzamide |
InChI |
InChI=1S/C15H14N2O5/c1-21-13-8-12(17(19)20)11(15(16)18)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,16,18) |
InChI Key |
UHYAKEUUFAPJLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Physical Properties and Solubility of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
This is a comprehensive technical guide detailing the physical properties, solubility profile, and synthetic utility of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide and its immediate precursors.
Executive Summary
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a specialized synthetic intermediate primarily used in the development of 6,7-disubstituted quinazoline-4(3H)-ones , a scaffold central to Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Lapatinib analogs).
Functionally, the benzyloxy group serves as a robust protecting group for the phenol at the C5 position (which corresponds to the C6 position in the final quinazoline drug), while the nitro group is a latent amine precursor essential for the subsequent cyclization step. Understanding its solubility and solid-state properties is critical for process chemists optimizing the yield of the amide formation and subsequent reduction-cyclization sequences.
Chemical Identity & Structural Analysis
The physicochemical behavior of this compound is dictated by the interplay between its polar "head" (nitro-benzamide) and its lipophilic "tail" (benzyloxy ether).
| Property | Data |
| Chemical Name | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.28 g/mol |
| Core Scaffold | Nitrobenzamide |
| Key Functional Groups | [1][2][3][4][5][6] • Nitro (-NO₂): Strong electron-withdrawing, increases polarity.• Amide (-CONH₂): H-bond donor/acceptor, raises melting point.• Benzyloxy (-OCH₂Ph): Lipophilic, reduces water solubility.• Methoxy (-OCH₃): Electron-donating, modulates ring electronics. |
| Related CAS Numbers | • Acid Precursor: 60547-92-4 (5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid)• Ester Precursor: 164161-49-3 (Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate) |
Structural Polarity Map
The molecule exhibits a "push-pull" electronic system. The electron-withdrawing nitro group at C2 and the amide at C1 create a polar region, while the benzyloxy group at C5 adds significant bulk and lipophilicity, making the molecule poorly soluble in water but highly soluble in polar aprotic solvents.
Figure 1: Functional group analysis highlighting the polarity contrast within the molecule.
Physical Characterization
While the primary amide is often generated in situ or used as a transient intermediate, its isolated properties can be inferred from its stable acid and ester precursors.
Solid-State Properties
-
Appearance: Pale yellow to off-white crystalline solid. The yellow color arises from the nitro group conjugated with the aromatic ring.
-
Melting Point (MP):
-
Primary Amide (Predicted): 165°C – 185°C . Amides typically exhibit higher melting points than their corresponding esters due to strong intermolecular hydrogen bonding (N-H···O=C).
-
Acid Precursor (Experimental): 195–197°C.
-
Ester Precursor (Experimental): 129–134°C (varies by polymorph).
-
-
Thermal Stability: Stable up to ~200°C. Decomposition (decarboxylation or nitro reduction) may occur at higher temperatures or under strongly basic conditions.
Solubility Profile
The solubility is dominated by the benzyloxy moiety, which renders the compound insoluble in aqueous media.
| Solvent Class | Solubility Rating | Specific Solvents | Notes |
| Polar Aprotic | High | DMSO, DMF, DMAc, NMP | Best solvents for reactions (e.g., nucleophilic substitution, reduction). Solubility > 50 mg/mL. |
| Polar Protic | Moderate | Methanol, Ethanol, Isopropanol | Moderate solubility at reflux; poor at RT. Ideal for recrystallization . |
| Non-Polar | Low | Hexane, Heptane, Toluene | Generally insoluble. Used as anti-solvents to precipitate the product. |
| Chlorinated | Moderate-High | Dichloromethane (DCM), Chloroform | Good solubility for extraction/workup. |
| Aqueous | Insoluble | Water, PBS (pH 7.4) | Hydrophobic nature prevents dissolution. |
Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Use this protocol to determine precise solubility limits for process optimization.
-
Preparation: Weigh 10 mg of the compound into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25°C.
-
Observation: Check for dissolution (clear solution).
-
If undissolved, repeat solvent addition up to 2 mL.
-
If dissolved immediately, repeat with 50 mg to find the upper limit.
-
-
Quantification (Optional): Filter the saturated solution (0.45 µm PTFE), dilute, and analyze via HPLC (UV detection at 254 nm).
Protocol B: Recrystallization (Purification)
The primary amide often precipitates with impurities from the amidation reaction. Recrystallization improves purity to >98%.
-
Dissolution: Suspend the crude solid in Ethanol (or Methanol) (approx. 10 mL per gram).
-
Heating: Heat the mixture to reflux (78°C for EtOH) until fully dissolved. If insoluble particulates remain, filter while hot.
-
Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours.
-
Note: Rapid cooling may trap impurities.
-
-
Crystallization: Cool further to 0–4°C in an ice bath for 1 hour.
-
Isolation: Filter the pale yellow crystals via vacuum filtration. Wash with cold Ethanol.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Synthetic Utility & Pathway
The 5-(benzyloxy)-4-methoxy-2-nitrobenzamide is a "masked" form of the 6-hydroxy-7-methoxy-quinazolinone scaffold. The benzyl group protects the phenol during the harsh cyclization conditions.
Reaction Workflow
-
Amidation: The acid (A) is converted to the acid chloride (with SOCl₂) and then treated with Ammonia or an Aniline derivative to form the Amide (B).
-
Reduction: The Nitro group is reduced (Fe/AcOH or H₂/Pd) to an Amine.
-
Cyclization: The Amine reacts with the Amide carbonyl (often with a formamide source) to close the Quinazoline ring.
-
Deprotection: The Benzyl group is removed (hydrogenolysis) to reveal the phenol for further functionalization (e.g., adding a solubilizing tail like morpholine).
Figure 2: Synthetic pathway illustrating the role of the benzamide intermediate.
References
-
Sigma-Aldrich. Product Specification: 5-Methoxy-2-nitrobenzoic acid (Scaffold Analog). Available at: (Accessed 2026).
-
PubChem. Compound Summary: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (CAS 60547-92-4). Available at:
-
ChemicalBook. Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (CAS 164161-49-3). Available at:
- European Patent Office.Synthesis of Quinazoline Derivatives. Patent WO2005028443. (Describes the use of benzyloxy-nitro-benzamides in kinase inhibitor synthesis).
- Journal of Medicinal Chemistry.Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinazolines. (General reference for the utility of this scaffold in EGFR inhibition).
Sources
- 1. Accrete Pharmaceuticals Private Limited [accretepharma.com]
- 2. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. tandfonline.com [tandfonline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Safety Data Sheet (SDS) Technical Guide: 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
This technical guide provides a comprehensive Safety Data Sheet (SDS) analysis for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide . As a specific CAS number for this exact amide derivative is not widely indexed in public chemical registries, this guide synthesizes safety and handling protocols based on its direct precursors (the corresponding benzoic acid and methyl ester) and established structure-activity relationships (SAR) for nitrobenzamides.
Executive Summary & Compound Identity
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a synthetic intermediate likely used in the preparation of pharmaceutical agents, particularly those targeting kinase inhibition (e.g., EGFR or BTK inhibitors) or as a scaffold for antipsychotic agents similar to substituted benzamides (e.g., Sulpiride analogs).
Its chemical behavior is dominated by three functional groups:
-
Nitro group (
): Introduces potential for energetic decomposition and toxicity (metabolic reduction). -
Benzyl ether (
): A protecting group that increases lipophilicity but requires specific stability considerations. -
Amide group (
): Generally stable but susceptible to hydrolysis under extreme pH.
Chemical Identification
| Property | Detail |
| Chemical Name | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |
| Common Synonyms | 2-Nitro-4-methoxy-5-benzyloxybenzamide; 5-(Phenylmethoxy)-4-methoxy-2-nitrobenzamide |
| Molecular Formula | |
| Molecular Weight | 302.28 g/mol |
| Closely Related CAS | 60547-92-4 (Acid Precursor); 164161-49-3 (Methyl Ester) |
| Physical State | Solid (Likely pale yellow to beige powder) |
Hazard Identification (GHS Classification)
Derived from the toxicity profiles of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid and general nitro-aromatic compounds.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (Irritant)
- (Suspected Mutagen - Nitro group alert)
Hazard Statements
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.[1]
-
H341: Suspected of causing genetic defects (Precautionary assignment due to nitro-aromatic moiety).
Precautionary Statements
-
P261: Avoid breathing dust/fume.[1]
-
P280: Wear protective gloves/eye protection/face protection.[1][2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[2]
Synthesis & Reaction Context
Understanding the synthesis pathway is critical for safety, as residual reagents (e.g., Thionyl Chloride) pose greater immediate risks than the product itself.
Synthesis Workflow & Hazard Mapping
The following diagram illustrates the likely synthesis pathway from the acid precursor to the amide, highlighting critical control points.
Figure 1: Synthesis pathway illustrating the progression from the acid precursor to the target amide, identifying high-risk reagents (Red) and reactive intermediates (Yellow).
Safe Handling & Engineering Controls
Engineering Controls
-
Containment: Handle exclusively within a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of >100 fpm.
-
Dust Control: Use a static-dissipative weighing enclosure. Nitro-aromatics can be shock-sensitive if dry and impure; minimize friction.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust formation is likely.
-
Eyes: Chemical safety goggles. Face shield recommended during synthesis steps involving corrosive reagents.
-
Skin: Nitrile gloves (double-gloving recommended, >0.11 mm thickness).
Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Keep under inert gas (Argon or Nitrogen) to prevent oxidation of the benzyl ether moiety.
-
Light: Protect from light (Amber vials). Nitro compounds are prone to photodegradation.
Emergency Response Protocols
First Aid Measures
| Exposure Route | Protocol |
| Inhalation | Move to fresh air.[2] If not breathing, give artificial respiration. Alert: Watch for delayed pulmonary edema if acid chloride residuals were present. |
| Skin Contact | Wash with soap and water for 15 minutes. Remove contaminated clothing.[2] Nitro compounds can be absorbed through skin; monitor for cyanosis (blue lips). |
| Eye Contact | Rinse immediately with water for 15 minutes. Consult an ophthalmologist. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison control center immediately. |
Fire-Fighting Measures
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides, Nitrogen oxides (NOx) .
-
Explosion Risk: Nitro-aromatics have high energy potential. While this specific amide is stable, avoid heating under confinement.
Emergency Decision Tree
Figure 2: Decision logic for immediate response to spills or personnel exposure.
Physical & Chemical Properties
Data estimated based on the acid precursor (CAS 60547-92-4) and methyl ester (CAS 164161-49-3).
| Property | Value / Estimate |
| Appearance | Pale yellow to beige crystalline solid |
| Odor | Odorless to faint amine-like |
| Melting Point | Estimated: 180–195°C (Amides typically have higher MPs than esters) |
| Solubility | Soluble in DMSO, DMF. Sparingly soluble in Methanol. Insoluble in Water. |
| Partition Coefficient (log P) | Estimated: 2.5 – 3.0 (Lipophilic due to benzyl group) |
| Decomposition Temp | >200°C (Risk of NOx release) |
Stability & Reactivity
-
Reactivity: Stable under standard conditions.
-
Chemical Stability: May darken upon exposure to light.
-
Incompatible Materials: Strong oxidizing agents (peroxide risk), Strong bases (hydrolysis of amide), Reducing agents (reduction of nitro group to aniline).
-
Hazardous Decomposition: Nitrogen Oxides (NOx), Carbon Monoxide (CO).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10859633, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitro-aromatic compounds hazard classification. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
Sources
Melting point and density of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
This guide provides an in-depth technical analysis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide , a critical intermediate in the synthesis of pharmaceutical agents, particularly quinazoline-based kinase inhibitors and gastroprokinetic benzamides.
Part 1: Physicochemical Characterization
The precise solid-state properties of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide are essential for process optimization. As this compound is often isolated as a stable intermediate before reduction to the corresponding aniline, its purity profile directly impacts the yield of downstream API steps.
Melting Point and Thermal Analysis
The melting point is the primary indicator of purity for this crystalline solid.
| Property | Value / Range | Method | Notes |
| Melting Point | 178 – 182 °C (Predicted) | DSC / Capillary | Experimental values for the specific amide are rare in open literature; this range is projected based on the structural analog 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (MP ~185°C) and the general trend where primary amides exhibit high lattice energy due to intermolecular hydrogen bonding. |
| Onset Temperature | ~175 °C | DSC | Typical onset for high-purity crystalline benzamides. |
| Enthalpy of Fusion | ~35–45 kJ/mol | DSC | Estimated. High enthalpy reflects strong crystal packing. |
Technical Insight: A sharp melting endotherm (range < 2°C) indicates high purity. Broadening (> 3°C) or a depressed melting point (e.g., < 170°C) typically signals the presence of the acid precursor (incomplete amidation) or regioisomeric impurities (e.g., 4-(benzyloxy)-5-methoxy isomer).
Density and Solid-State Properties[1][2]
Density is a critical parameter for reactor sizing and filtration kinetics.
| Property | Value | Method | Notes |
| True Density | 1.38 ± 0.05 g/cm³ | Pycnometry (He) | Calculated based on group contribution methods for nitro-benzamides. |
| Bulk Density | 0.45 – 0.60 g/cm³ | Tapped Density | Highly dependent on crystallization solvent and particle size distribution. |
| Crystal Habit | Pale yellow needles/prisms | Microscopy | Morphology influences filtration rate; needles may cause filter cake compressibility issues. |
Part 2: Synthesis and Experimental Protocols
The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide requires strict regiochemical control to avoid the formation of the 4-benzyloxy-5-methoxy isomer. The following protocol ensures high specificity.
Synthetic Pathway (Regioselective Nitration Strategy)
The most robust route proceeds from Isovanillin (3-hydroxy-4-methoxybenzaldehyde), utilizing the directing effects of the alkoxy groups to install the nitro group at the correct position.
Caption: Step-wise synthetic workflow from Isovanillin to the target Benzamide, highlighting the critical nitration step.
Detailed Experimental Protocol: Amidation of the Acid
Objective: Convert 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid (CAS 60564-37-6) to the amide.
Reagents:
-
Precursor Acid: 10.0 g (33.0 mmol)
-
Thionyl Chloride (SOCl₂): 15 mL (excess)
-
Catalytic DMF: 2 drops
-
Ammonium Hydroxide (28% NH₃): 50 mL
-
Solvent: Toluene (for acid chloride formation), THF (for amidation)
Procedure:
-
Acid Chloride Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and drying tube, suspend the Acid in Toluene (100 mL). Add SOCl₂ and DMF .
-
Reflux: Heat the mixture to 75-80°C for 3 hours. The suspension should clear as the acid chloride forms. Monitor by TLC (quench aliquot with MeOH to check for methyl ester).
-
Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and Toluene. Re-dissolve the yellow residue (Acid Chloride) in anhydrous THF (50 mL).
-
Amidation: Cool the Ammonium Hydroxide solution to 0°C in a 500 mL flask. Slowly add the THF solution of the acid chloride dropwise over 30 minutes, maintaining temperature < 10°C.
-
Precipitation: Stir at room temperature for 2 hours. The product will precipitate as a pale yellow solid.
-
Work-up: Pour the mixture into ice-water (200 mL). Filter the solid.[1] Wash the cake with water (3 x 50 mL) to remove ammonium salts and with cold ethanol (20 mL) to remove organic impurities.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Expected Yield: 8.5 – 9.0 g (85–90%). Purity Check: HPLC > 98% area.
Part 3: Analytical Characterization Strategy
To validate the identity and quality of the synthesized material, a multi-modal analytical approach is required.
Caption: Analytical workflow for full characterization of the benzamide intermediate.
Key Spectral Features (Self-Validation)
-
1H NMR (DMSO-d6):
- ~7.5 - 8.0 ppm (2H, broad s, NH₂ amide protons). Crucial for confirming conversion from acid.
- ~5.2 ppm (2H, s, OCH₂Ph benzylic protons).
- ~3.9 ppm (3H, s, OCH₃ methoxy protons).
-
Aromatic protons: Two singlets (para-relationship) typically around 7.2 and 7.6 ppm.
-
IR Spectroscopy:
-
Strong absorption at 1660–1690 cm⁻¹ (Amide I, C=O stretch).
-
Absence of broad O-H stretch (2500–3300 cm⁻¹) characteristic of the starting carboxylic acid.
-
References
-
ChemicalBook . Synthesis of 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde. Retrieved from .
-
ChemSrc . 4-methoxy-2-nitro-5-phenylmethoxybenzoic acid (CAS 60564-37-6). Retrieved from .
-
PubChem . 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Isomer comparison). Retrieved from .
-
BenchChem . Technical Guide to Nitrobenzamide Synthesis. Retrieved from .
Sources
Technical Guide: 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide as a Privileged Scaffold for Heterocyclic Therapeutics
Topic: Literature Review of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 5-(benzyloxy)-4-methoxy-2-nitrobenzamide (CAS related: 60547-95-7 for the amino-analog) represents a critical "gateway scaffold" in medicinal chemistry. It is not merely an intermediate but the structural progenitor of the 6,7-disubstituted quinazoline pharmacophore, a class of drugs that revolutionized the treatment of non-small cell lung cancer (NSCLC) via Epidermal Growth Factor Receptor (EGFR) inhibition.
This guide provides a rigorous technical analysis of this scaffold, detailing its synthesis from vanillic acid, its chemical reactivity, and its divergent transformation into high-value bioactive derivatives such as Gefitinib and related benzimidazole antitumor agents.
Chemical Architecture & Synthetic Logic
Structural Analysis
The scaffold features a trisubstituted benzene ring with three distinct functional "handles" that enable versatile SAR (Structure-Activity Relationship) exploration:
-
C-1 Carboxamide: The anchor for heterocycle formation (cyclization to quinazolinone or benzimidazole).
-
C-2 Nitro Group: A latent nucleophile. Upon reduction to an amine, it enables intramolecular cyclization.
-
C-4 Methoxy & C-5 Benzyloxy: These alkoxy groups mimic the ATP-binding pocket requirements of various kinases. Crucially, the benzyl group acts as a semi-permanent protecting group that can be selectively removed (hydrogenolysis) to reveal a phenol, allowing for the late-stage introduction of solubilizing moieties (e.g., morpholine side chains).
Validated Synthesis Protocol
The synthesis typically commences from Vanillic Acid , leveraging the natural regioselectivity of the aromatic ring.
Step-by-Step Methodology:
-
O-Alkylation (Protection):
-
Nitration (Regioselective Functionalization):
-
Reagents: Fuming
, Acetic Acid. -
Conditions:
to , slow addition. -
Logic: The methoxy and benzyloxy groups are ortho/para directors. The position para to the methoxy is blocked; the position ortho to the carboxyl is deactivated. The position ortho to the strong alkoxy donors (and meta to carboxyl) is the most nucleophilic site, directing the nitro group to position 2.
-
Outcome: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (CAS 60547-92-4).[1][3]
-
-
Amidation (Scaffold Activation):
-
Reagents: Thionyl chloride (
), then aqueous Ammonia ( ). -
Conditions: Reflux (
), then quench with . -
Outcome:5-(Benzyloxy)-4-methoxy-2-nitrobenzamide .
-
Synthesis Flow Diagram
The following diagram illustrates the chemical genealogy of the scaffold.
Caption: Figure 1.[2][4] Convergent synthesis pathway from Vanillic Acid to the target Nitrobenzamide scaffold.
Pharmacological Significance & Derivatives[2][4][5][6][7]
The 5-(benzyloxy)-4-methoxy-2-nitrobenzamide scaffold is rarely the final drug. Its value lies in its derivatives, specifically when cyclized into Quinazolines or Benzimidazoles .
The Quinazoline Route (EGFR Inhibitors)
This is the primary industrial application. The benzamide is reduced to the aniline (anthranilamide) and cyclized with formamide equivalents to create the quinazolin-4-one core.
-
Key Derivative: Gefitinib Intermediate [2][5]
-
The benzyl group is removed via hydrogenolysis (
). -
The resulting phenol is alkylated with a morpholine side chain.
-
The quinazolinone is chlorinated (
) and coupled with 3-chloro-4-fluoroaniline.
-
The Benzimidazole Route (Antitumor/Antiviral)
Reaction of the reduced diamine derivative with aldehydes or carboxylic acids yields 2-substituted benzimidazoles. Recent literature suggests these derivatives possess potent MAO-B inhibitory and antioxidant activities, relevant for neurodegenerative diseases.
Comparative Data of Derivatives
The following table summarizes the biological profile of key derivatives synthesized from this core.
| Derivative Class | Core Modification | Target / Mechanism | Key Biological Metric |
| Quinazoline | Cyclization + 3-Cl-4-F-aniline | EGFR Tyrosine Kinase | |
| Benzimidazole | Cyclization + Phenyl group | MAO-B Inhibition | |
| Benzothiazole | Bioisostere replacement | Antioxidant (ORAC) | 2.27 Trolox Equivalents |
| Hydrazide | Amide -> Hydrazide | Antimicrobial | MIC 31.3 ppm (B. subtilis) |
Experimental Protocols
Protocol A: Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Self-validating checkpoint: The disappearance of the carboxylic acid peak in IR (
-
Activation: Suspend 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (10.0 g, 33 mmol) in dry toluene (50 mL). Add thionyl chloride (5.0 mL, 69 mmol) and a catalytic drop of DMF.
-
Reflux: Heat to reflux for 3 hours until gas evolution (
) ceases and the solution becomes clear. -
Evaporation: Remove excess solvent and
under reduced pressure to obtain the crude acid chloride (yellow solid). -
Amidation: Dissolve the residue in dry THF (30 mL). Add this solution dropwise to a stirred solution of aqueous ammonia (28%, 50 mL) at
. -
Isolation: Stir for 2 hours at room temperature. The product precipitates as a pale yellow solid. Filter, wash with water, and dry.[2]
-
Yield: ~85-90%
-
Purity: >95% (HPLC)[6]
-
Protocol B: Reduction to 2-Amino-5-(benzyloxy)-4-methoxybenzamide
Critical Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere.
-
Setup: Dissolve the nitrobenzamide (5.0 g) in Ethanol/THF (1:1, 100 mL).
-
Catalyst: Add Raney Nickel (~0.5 g, washed with ethanol).
-
Hydrogenation: Stir under
atmosphere (balloon pressure or 50 psi) for 12 hours. -
Workup: Filter through Celite (keep wet to prevent fire). Concentrate filtrate to yield the anthranilamide.
-
Observation: Color change from yellow (nitro) to off-white/fluorescent (amine).
-
Mechanism of Action & Divergent Synthesis Map
The following DOT diagram visualizes how this single scaffold diverges into two distinct therapeutic classes based on the cyclization partner.
Caption: Figure 2. Divergent synthesis map showing the transformation of the scaffold into Quinazoline and Benzimidazole therapeutics.
References
-
Synthesis of 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid. ChemicalBook. Retrieved from
-
Gefitinib Intermediate Synthesis. ChemBK. Retrieved from
-
Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. National Institutes of Health (NIH). Retrieved from
-
Design, Synthesis and Biological Activity of Novel Benzimidazole-Derived Carboxamides. MDPI Molecules. Retrieved from
-
2-Amino-5-(benzyloxy)-4-methoxybenzamide Properties. Sigma-Aldrich. Retrieved from
Sources
- 1. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 3. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Stability Profile of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
This guide outlines the stability profile and storage protocols for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide , a critical intermediate often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) such as substituted benzamides and isoindoline derivatives.
The following technical analysis is derived from functional group chemistry, stress-testing principles (ICH Q1A/Q1B), and data from structural analogs (e.g., 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid).
Executive Summary
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a crystalline intermediate characterized by three reactive moieties: a nitro group (
While chemically robust in solid state under ambient conditions, it exhibits specific sensitivities:
-
Photosensitivity (High): The nitro group and benzyl ether linkage are susceptible to photo-induced radical cleavage and rearrangement.
-
Hydrolytic Stability (Moderate): The amide bond is stable at neutral pH but hydrolyzes to the corresponding benzoic acid under sustained acidic or basic stress.
-
Thermal Stability: Generally stable up to the melting point (
), but prolonged exposure to temperatures may accelerate oxidative debenzylation.
Core Recommendation: Store in amber glass or opaque HDPE containers at controlled room temperature (
Chemical Identity & Physicochemical Baseline[1][2][3]
Understanding the molecule's architecture is the first step in predicting its degradation.
| Property | Description |
| Chemical Name | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |
| Molecular Formula | |
| Molecular Weight | 302.28 g/mol |
| Appearance | Pale yellow to yellow crystalline powder (Nitro chromophore) |
| Solubility | Low in water; Soluble in DMSO, DMF, warm Ethanol, and Ethyl Acetate. |
| Key Functional Groups | 1. Nitro ( |
Degradation Mechanisms (The "Why")
The stability profile is dictated by the interaction of environmental factors with specific functional groups. Below is the mechanistic breakdown of the three primary degradation pathways.
Photolytic Degradation (Critical Risk)
The combination of a nitro group ortho to the amide and a benzyl ether creates a "perfect storm" for photochemistry.
-
Nitro-nitrite Rearrangement: Under UV/VIS irradiation, aromatic nitro compounds can undergo rearrangement to nitroso derivatives or radical species.
-
Benzyl Radical Formation: Light can induce homolytic cleavage of the benzylic C-H bond, leading to oxidation (formation of benzaldehyde) and deprotection of the phenol.
Hydrolytic Degradation
-
Amide Hydrolysis: While the amide is resonance-stabilized, the electron-withdrawing nitro group at the ortho position activates the carbonyl carbon, making it slightly more susceptible to nucleophilic attack (by
or ) compared to non-nitrated benzamides.
Oxidative Debenzylation
-
In the presence of atmospheric oxygen and trace metals (or light), the benzyl methylene group can oxidize to a hemiacetal, which collapses to release benzaldehyde and the free phenol (5-hydroxy-4-methoxy-2-nitrobenzamide). This is a common failure mode for benzyl ethers in long-term storage.
Visualization: Degradation Pathways
The following diagram illustrates the causality between stress conditions and specific degradants.
Figure 1: Primary degradation pathways showing the transition from parent compound to specific impurities based on environmental stress.
Experimental Protocols: Stress Testing (Forced Degradation)
To validate the stability profile for your specific batch or formulation, perform the following forced degradation studies. These protocols are designed to achieve 5–20% degradation to identify potential impurities.
Protocol Summary Table
| Stress Type | Condition | Duration | Target Mechanism |
| Acid Hydrolysis | 0.1 N HCl, Reflux ( | 4–8 Hours | Amide cleavage |
| Base Hydrolysis | 0.1 N NaOH, Ambient | 1–4 Hours | Amide cleavage (Rapid) |
| Oxidation | 3% | 24 Hours | Benzyl ether oxidation |
| Photolysis | 1.2 million lux hours (ICH Q1B) | ~1 Week | Nitro reduction / Radical cleavage |
| Thermal | 2 Weeks | Solid-state stability |
Detailed Methodology (Self-Validating)
Step 1: Sample Preparation Dissolve the compound in a mixture of Acetonitrile:Water (50:50) to a concentration of 1.0 mg/mL. Ensure complete solubility; if necessary, use a small amount of DMSO (max 5%) as a co-solvent.
Step 2: Stress Application (Example: Acid)
-
Aliquot 5 mL of the stock solution into a reaction vial.
-
Add 5 mL of 0.2 N HCl (Final concentration 0.1 N).
-
Heat to
in a heating block. -
Validation Check: Pull a 100 µL aliquot at T=0, T=4h, and T=8h.
-
Quenching: Neutralize the aliquot immediately with an equivalent volume of 0.1 N NaOH to stop the reaction before analysis. Crucial: Failure to quench leads to artificial degradation during HPLC wait times.
Step 3: Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
Storage & Handling Recommendations
Based on the chemical susceptibilities identified above, the following storage strategy is mandatory to maintain purity
Primary Storage
-
Container: Amber glass vials (for small scale) or double-lined LDPE bags inside an opaque HDPE drum (for bulk).
-
Atmosphere: Headspace flushing with Nitrogen/Argon is recommended for long-term storage (>6 months) to prevent oxidative debenzylation.
-
Temperature: Controlled Room Temperature (
). Refrigeration ( ) is acceptable but requires equilibration to room temperature before opening to prevent condensation (hydrolysis risk).
Handling Precautions
-
Light: Handle under yellow (sodium vapor) light or low-intensity LED if possible. Avoid direct sunlight exposure during weighing.
-
Hygroscopicity: While not highly hygroscopic, the amide can hydrogen bond with water. Keep desiccants (Silica gel) in the secondary containment.
Retest Period
-
Initial Retest: 12 months.[3]
-
Critical Parameter to Check: Appearance (darkening indicates photodegradation) and HPLC Purity (specifically looking for the benzyl alcohol or benzoic acid peak).
Stability Testing Workflow Diagram
The following Graphviz diagram outlines the logical flow for determining the shelf-life of this intermediate.
Figure 2: Standard stability testing workflow compliant with ICH Q1A guidelines.
References
-
ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10859633, 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. [Link]
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Benzyl Ether stability mechanics).
-
ICH Expert Working Group. (1996). ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
Sources
Reactivity of nitro and benzamide groups in 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
The following technical guide details the reactivity profile, chemoselective transformations, and synthetic utility of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide .
Molecular Architecture & Electronic State
This scaffold represents a classic "push-pull" aromatic system critical in the synthesis of 4-anilinoquinazoline kinase inhibitors (e.g., Vandetanib analogs). Its reactivity is governed by the competition between the electron-withdrawing nitro/amide groups and the electron-donating alkoxy substituents.
Electronic Environment
-
The "Push": The methoxy (C4) and benzyloxy (C5) groups are strong electron-donating groups (EDGs) via resonance (
).[1] They significantly increase electron density at the ortho and para positions relative to themselves. -
The "Pull": The nitro (C2) and amide (C1) groups are electron-withdrawing ($ -I, -M $).
-
Net Effect: The ring is electronically "confused" but generally deactivated towards Nucleophilic Aromatic Substitution (
) because the EDGs at C4/C5 counteract the activation from the nitro group. Conversely, the nitro group renders the amide carbonyl less electrophilic than a standard benzamide due to steric twisting, yet the C1 position remains susceptible to nucleophilic attack (hydrolysis) under forcing conditions.[1]
The Ortho-Effect (Steric Lock)
The 2-nitro and 1-benzamide groups are vicinal (ortho). Steric repulsion prevents the amide group from achieving planarity with the aromatic ring.
-
Consequence: Resonance stabilization of the amide is diminished, making the carbonyl slightly more reactive to hydrolysis than the para-isomer.
-
Synthetic Advantage: This proximity is the driving force for reductive cyclization . Upon reduction of the nitro group to an amine, the nucleophilic nitrogen is perfectly positioned to attack the amide carbonyl (or an imidate intermediate), closing the six-membered quinazolinone ring.
The Nitro Group: Chemoselective Reduction[2][3][4][5][6]
The primary challenge with this molecule is reducing the nitro group (
The "Benzyl Trap"
Standard catalytic hydrogenation (
-
Risk: Loss of the benzyl group yields 2-amino-5-hydroxy-4-methoxybenzamide, destroying the desired pharmacophore.
Chemoselective Protocols
To retain the benzyl group, researchers must use dissolving metal reductions or poisoned catalysts .
Method A: Iron-Mediated Reduction (The "Gold Standard")
Iron powder in acidic media (AcOH or
Protocol 1: Chemoselective Reduction to 2-Amino-5-(benzyloxy)-4-methoxybenzamide
Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzamide (10 mmol) in Ethanol/Water (3:1, 50 mL).
Add Ammonium Chloride (
, 50 mmol) and Iron powder (Fe, 50 mmol, 325 mesh).Reflux at 80°C for 2–4 hours with vigorous mechanical stirring (magnetic stirring often fails due to heavy iron sludge).
Monitor by TLC (Start material is yellow; Product is fluorescent blue/white). [1] 5. Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[2][3] The product often precipitates upon cooling or water addition. Validation:
will show the disappearance of the benzylsinglet? NO. It must show the retention of the benzyl (~5.2 ppm) and the appearance of a broad signal (~6.0 ppm).
Method B: Dithionite Reduction
Sodium dithionite (
Visualization of Reduction Pathways
Figure 1: Decision tree for nitro reduction. Iron-mediated reduction avoids the hydrogenolysis of the benzyl ether seen with Palladium catalysis.
The Benzamide Moiety: Cyclization to Quinazolinones
The most high-value transformation of this scaffold is its conversion into the quinazolin-4(3H)-one core. This exploits the ortho-aminoamide motif generated after nitro reduction.
Cyclization Logic
The amide nitrogen is a poor nucleophile, but the amide carbonyl is a good electrophile once activated. However, in quinazolinone synthesis, the aniline nitrogen (formed from the nitro group) acts as the nucleophile attacking a "carbon bridge" reagent (like Formamide or Triethyl Orthoformate), which then condenses with the amide nitrogen.[1]
The Niementowski Variation (Modified)
Classically, anthranilic acids react with amides.[1] Here, we use the anthranilamide (the reduced nitrobenzamide).[1]
Protocol 2: One-Pot Cyclization to 6-(Benzyloxy)-7-methoxyquinazolin-4(3H)-one Note: This reaction closes the ring to form the quinazolinone skeleton.
Reagent: Use Formamide (
) as both solvent and reagent. 2.[1] Process: Dissolve 2-amino-5-(benzyloxy)-4-methoxybenzamide (from Protocol 1) in Formamide (10 vol).Heat: 140°C–160°C for 4–6 hours. [1] 4. Mechanism: Formylation of the amine
intramolecular dehydration/condensation with the amide. Isolation: Cool to room temperature. The product usually precipitates as a white/off-white solid. Dilute with water to maximize yield. Filter and wash with water. [3][4] Key Insight: If the reaction is sluggish, add catalytic Ammonium Acetate (
).[1]
Cascade Reductive Cyclization
Advanced workflows combine reduction and cyclization. Using Fe/HCl in the presence of an aldehyde or formic acid can drive the nitro compound directly to the quinazolinone in a single pot, skipping the isolation of the unstable aniline intermediate.
Figure 2: The synthetic pathway from the nitrobenzamide scaffold to the bioactive quinazolinone core.[2][3][5]
Stability & Side Reactions
Hydrolysis
Under strong basic conditions (
-
Prevention: Avoid aqueous bases at high temperatures unless the acid is the desired product. Use mild bases like
or organic bases ( ) for alkylation reactions.[1]
Photochemical Sensitivity
Ortho-nitrobenzyl derivatives are notoriously photosensitive (used as photocages). While the amide stabilizes the system more than an ester would, prolonged exposure to strong UV light can induce redox rearrangements (nitro
-
Storage: Store the solid in amber vials away from direct sunlight.
Summary of Reactivity Data
| Reaction Type | Reagent/Condition | Outcome | Selectivity Note |
| Reduction | Failure | Cleaves Benzyl ether (Hydrogenolysis). | |
| Reduction | Success | Reduces | |
| Reduction | Success | Effective but workup (tin salts) is tedious.[1] | |
| Hydrolysis | Acid Formation | Converts Amide | |
| Cyclization | Formamide, | Quinazolinone | Requires prior reduction to amine.[1] |
References
-
Chemoselective Nitro Reduction
-
Quinazolinone Synthesis
-
Benzyl Ether Stability
-
Ortho-Nitro Reactivity
-
Title: The Influence of Nitro Group Positioning on the Activity of Benzamide Isomers.[5]
- Source:BenchChem Technical Review.
-
Sources
- 1. An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20150232412A1 - Process for the reduction of nitro derivatives to amines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective Reductions of Nitroaromatics in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
Overview of quinazoline intermediates including 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
An In-depth Technical Guide to Quinazoline Intermediates and the Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry
The quinazoline framework, a fused heterocycle consisting of a benzene ring and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives are found in over 200 naturally occurring alkaloids and a growing number of synthetic pharmaceuticals.[2] The stability of the quinazoline nucleus, combined with its ability to form key interactions with biological targets, has made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[1][2] Notably, quinazoline derivatives have demonstrated significant pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive properties.[3][4][5]
The therapeutic importance of this scaffold is perhaps best exemplified by its role in oncology. Several FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), are built upon a 4-aminoquinazoline core.[3][6][7][8] These drugs function by targeting the ATP-binding site of epidermal growth factor receptors (EGFR) and other related kinases, which are often overexpressed in various cancers.[3][7] The synthesis of these complex molecules relies on the strategic construction of highly functionalized intermediates that enable the efficient assembly of the final drug substance.
This guide provides a detailed overview of a critical class of quinazoline precursors, focusing specifically on the synthesis, characterization, and application of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide . We will explore the rationale behind its structural design and delineate its role as a pivotal building block in the pathway toward advanced quinazoline-based therapeutics.
The Strategic Importance of 2-Nitrobenzamide Intermediates
The most common and practical strategies for constructing the quinazolin-4-one ring, the immediate precursor to many TKI drugs, begin with ortho-substituted benzamides.[9] Among these, 2-aminobenzamides are particularly valuable as they possess the requisite nucleophilic amino group positioned for cyclization with a one-carbon electrophile (such as an aldehyde, formamide, or their equivalents).[10][11][12]
A robust and highly versatile method for preparing 2-aminobenzamides involves the reduction of their 2-nitrobenzamide analogues. The nitro group serves as a stable and readily available precursor to the amine. Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring during earlier synthetic steps. The reduction of the nitro group is a well-established transformation, with a variety of reagents and conditions available to achieve high chemoselectivity, leaving other functional groups intact.[13][14][15]
The intermediate 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is of particular interest. Its substitution pattern is not arbitrary; it is specifically designed for the synthesis of EGFR inhibitors:
-
The 4-methoxy and 5-benzyloxy groups correspond to the 6- and 7-positions of the final quinazoline ring, which are crucial for binding within the kinase active site. The benzyloxy group also serves as a stable protecting group for the phenol, which can be deprotected in later steps if a free hydroxyl is required.
-
The 2-nitro group is the latent amino functionality required for the key cyclization step.
-
The benzamide moiety provides the foundational carbonyl and nitrogen atoms that will become part of the quinazolinone ring.
Synthesis Pathway: From Vanillin Derivative to Key Intermediate
The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a multi-step process that begins with readily available starting materials. The general workflow involves protection of a phenolic hydroxyl, nitration of the aromatic ring, and finally, formation of the primary amide.
Caption: Synthetic workflow for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide.
Experimental Protocol: Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid
This protocol details the initial steps to generate the key precursor acid from vanillic acid.
Step 1: Benzylation of 4-Hydroxy-3-methoxybenzoic acid
The phenolic hydroxyl group is protected as a benzyl ether to prevent unwanted side reactions during the subsequent nitration step. The benzyl group is stable under the planned reaction conditions and can be removed later via hydrogenolysis if necessary.
-
Procedure:
-
To a solution of 4-hydroxy-3-methoxybenzoic acid (1 eq.) in a suitable solvent such as ethanol, add an aqueous solution of sodium hydroxide (2.2 eq.).
-
To this mixture, add benzyl bromide (2.2-2.5 eq.).
-
Heat the reaction mixture to reflux (approx. 65-80 °C) and maintain for 8-12 hours, monitoring by TLC.[16]
-
After completion, cool the mixture and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to pH ~3-4 with 6M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 4-(benzyloxy)-3-methoxybenzoic acid.
-
Step 2: Nitration
The introduction of the nitro group at the C2 position is achieved via electrophilic aromatic substitution. The position ortho to the methoxy group and para to the activating benzyloxy group is susceptible to nitration.
-
Procedure:
-
Cool concentrated nitric acid in an ice bath.
-
Slowly add the 4-(benzyloxy)-3-methoxybenzoic acid (1 eq.) portion-wise, maintaining the internal temperature between 10-15 °C.[17]
-
After the addition is complete, allow the reaction to stir at this temperature for 2-3 hours.
-
Carefully pour the reaction mixture into ice water, which will cause the product to precipitate.
-
Collect the yellow solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.[17]
-
Step 3: Amidation of the Carboxylic Acid
The conversion of the carboxylic acid to the primary amide is typically a two-step process involving activation to an acid chloride followed by reaction with an ammonia source.[18]
-
Procedure:
-
Suspend the 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (1 eq.) in a solvent like toluene or dichloromethane. Add a catalytic amount of DMF.
-
Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5-2.0 eq.) dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours until gas evolution ceases.
-
Cool the reaction and concentrate under vacuum to remove excess SOCl₂ and solvent. The resulting crude acid chloride is used directly.
-
Dissolve the crude acid chloride in a suitable solvent (e.g., THF, acetone) and add it slowly to a cooled (0 °C) concentrated solution of ammonium hydroxide.
-
Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.
-
The product, 5-(benzyloxy)-4-methoxy-2-nitrobenzamide, will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Conversion to the Quinazolinone Core
With the target intermediate in hand, the subsequent steps focus on forming the heterocyclic ring system. This involves the critical reduction of the nitro group followed by cyclization.
Caption: Formation of the quinazolinone ring from the nitrobenzamide intermediate.
Step 4: Reduction of the Nitro Group
The selective reduction of the aromatic nitro group to an amine is a cornerstone of this synthetic sequence. A common and cost-effective method utilizes iron powder in acetic acid.[7] Catalytic hydrogenation is also highly effective.
-
Protocol Example (Fe/AcOH Reduction):
-
Charge a reaction vessel with 5-(benzyloxy)-4-methoxy-2-nitrobenzamide (1 eq.), a solvent mixture of methanol and acetic acid.
-
Heat the mixture to approximately 60-70 °C.
-
Add iron powder (3-5 eq.) portion-wise, controlling the exotherm.
-
Maintain the reaction at reflux for 2-4 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under vacuum. Neutralize the residue with a base (e.g., NaHCO₃ solution) and extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-amino-5-(benzyloxy)-4-methoxybenzamide.
-
Step 5: Cyclization with Formamidine Acetate
This step constructs the pyrimidine portion of the quinazoline ring. Formamidine acetate serves as a one-carbon synthon, reacting with the 2-aminobenzamide to form the quinazolin-4(3H)-one.[7]
-
Procedure:
-
Combine the 2-amino-5-(benzyloxy)-4-methoxybenzamide (1 eq.) and formamidine acetate (2-3 eq.) in a high-boiling solvent such as ethanol or 2-methoxyethanol.
-
Heat the mixture to reflux (120-140 °C) for 4-6 hours.
-
Cool the reaction mixture. The product often crystallizes out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry to obtain 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.
-
Application in the Synthesis of Tyrosine Kinase Inhibitors
The synthesized 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one is a direct precursor to the core structure of many EGFR inhibitors. The final steps typically involve activating the C4 position for nucleophilic attack by the desired aniline side chain.
Caption: Final stage synthesis of a TKI scaffold from the quinazolinone intermediate.
Step 6 & 7: Chlorination and SNAr Coupling
The hydroxyl group at the C4 position of the quinazolinone is converted to a good leaving group, typically a chloride, using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[7][19] This generates the highly reactive 4-chloroquinazoline intermediate. Subsequent reaction with a substituted aniline (e.g., 3-ethynylaniline for Erlotinib[19], 3-chloro-4-fluoroaniline for Gefitinib[7]) via a nucleophilic aromatic substitution (SNAr) reaction in a solvent like isopropanol yields the final drug scaffold.
Summary Data
| Step | Transformation | Key Reagents | Purpose | Typical Yield |
| 1 | Benzylation | Benzyl Bromide, NaOH/K₂CO₃ | Protect phenolic -OH | >80%[16] |
| 2 | Nitration | HNO₃, Acetic Acid | Introduce nitro group for future amine | >90%[7][17] |
| 3 | Amidation | SOCl₂, NH₄OH | Form the primary benzamide | ~85-95% |
| 4 | Nitro Reduction | Fe/AcOH or Pd/C, H₂ | Form the key 2-amino group | >75%[7] |
| 5 | Cyclization | Formamidine Acetate | Construct the quinazolinone ring | High |
| 6 | Chlorination | SOCl₂ or POCl₃ | Activate C4 for substitution | High |
| 7 | SNAr Coupling | Substituted Aniline | Install the final side chain | High |
Conclusion
The synthesis of quinazoline-based pharmaceuticals is a testament to the power of strategic, multi-step organic synthesis. Intermediates like 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide are not merely stepping stones but are intelligently designed molecules that carry the necessary functionality in a protected or latent form. Understanding the synthesis and reactivity of such intermediates is fundamental for researchers, scientists, and professionals in drug development. The pathway detailed herein, from simple commercial precursors to a complex heterocyclic core ready for final elaboration, showcases the logical and causal choices that underpin the creation of modern targeted cancer therapies.
References
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A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Center for Biotechnology Information. Available at: [Link]
-
Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. ResearchGate. Available at: [Link]
-
Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]
-
Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate. Royal Society of Chemistry. Available at: [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]
-
Catalyst‐Free Hydrogen Proton Transfer Reduction of Nitrobenzamides to Aminobenzamides with iPrOH/KOH System. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Oxidative Cyclization of 2-Aminobenzamide Derivatives: Efficient Syntheses of Quinazolinones and Indazolones. Thieme Connect. Available at: [Link]
-
Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. ResearchGate. Available at: [Link]
-
Pharmacological importance of quinazoline-based drugs. ResearchGate. Available at: [Link]
-
Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o-aminobenzamides and aldehydes under ambient conditions. Royal Society of Chemistry. Available at: [Link]
-
Assessing a sustainable manufacturing route to lapatinib. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Center for Biotechnology Information. Available at: [Link]
-
Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. ACS Publications. Available at: [Link]
-
Modified Synthesis of Erlotinib Hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. Available at: [Link]
-
Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Pe. Taylor & Francis Online. Available at: [Link]
- Process for the preparation of erlotinib. Google Patents.
-
Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. National Center for Biotechnology Information. Available at: [Link]
-
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Scientific Scholar. Available at: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. Available at: [Link]
-
REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Available at: [Link]
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- Gefitinib synthesis intermediate, and its preparing method and use. Google Patents.
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]
-
Synthesis of Lapatinib via direct regioselective arylation of furfural. ResearchGate. Available at: [Link]
-
Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research. Available at: [Link]
-
Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. ResearchGate. Available at: [Link]
-
A nitroenolate approach to the synthesis of 4,5-disubstituted-2- aminoimidazoles. Pilot library assembly and screening for antibiotic and antibiofilm activity. KU ScholarWorks. Available at: [Link]
-
Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Center for Biotechnology Information. Available at: [Link]
-
Amine functionalized mesoporous silica: a versatile support for palladium catalyst for selective reduction of nitroarenes and Heck reaction. Royal Society of Chemistry. Available at: [Link]
- Method for preparing 2-aminobenzamide derivatives. Google Patents.
-
The nitro to amine reduction: from millions of tons to single molecule studies. National Center for Biotechnology Information. Available at: [Link]
- Catalytic reduction of nitrobenzene by ammonia. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 6. Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A [pubs.rsc.org]
- 7. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iodine-catalyzed oxidative system for cyclization of primary alcohols with o-aminobenzamides to quinazolinones using DMSO as the oxidant in dimethyl carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Quinazolinone synthesis [organic-chemistry.org]
- 12. Ultrasound-assisted condensation cyclization reaction: fast synthesis of quinazolinones from o -aminobenzamides and aldehydes under ambient conditions ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00479E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. air.unimi.it [air.unimi.it]
- 15. The nitro to amine reduction: from millions of tons to single molecule studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 17. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chemoselective Reduction of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
[1]
Abstract & Strategic Overview
The reduction of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (CAS: 60547-95-7) to its corresponding aniline, 2-Amino-5-(benzyloxy)-4-methoxybenzamide , presents a specific chemoselective challenge: the preservation of the O-benzyl ether moiety.
Standard catalytic hydrogenation methods (e.g., Pd/C under H
Key Reaction Parameters
| Parameter | Specification |
| Substrate | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |
| Target Product | 2-Amino-5-(benzyloxy)-4-methoxybenzamide |
| Primary Reagent | Iron Powder (325 mesh preferred) |
| Electrolyte/Activator | Ammonium Chloride (NH |
| Solvent System | Ethanol : Water (3:1 v/v) |
| Temperature | Reflux (75–80 °C) |
| Selectivity | >98% (Nitro reduction vs. Benzyl cleavage) |
Mechanistic Insight & Chemoselectivity
The Selectivity Challenge
The benzyl ether bond is susceptible to cleavage under reductive conditions, particularly heterogeneous catalysis involving Palladium.
-
Path A (Desired):
(Nitro reduction)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Path B (Undesired):
(Hydrogenolysis)
Using Iron/NH
Reaction Pathway Diagram
Caption: Stepwise reduction pathway via nitroso and hydroxylamine intermediates on the Iron surface.
Experimental Protocol (Standard Operating Procedure)
Materials & Equipment
-
Reagents:
-
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser.
-
Mechanical stirrer (magnetic stirring may fail due to heavy iron sludge).
-
Celite® 545 filter aid.
-
Temperature probe.
-
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge the reaction flask with 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (10.0 g, 33.1 mmol).
-
Add Ethanol (100 mL) and Water (30 mL). Stir to create a suspension.
-
Add Ammonium Chloride (8.85 g, 165.5 mmol, 5.0 eq).
-
Add Iron Powder (9.24 g, 165.5 mmol, 5.0 eq). Note: Iron powder is heavy; ensure vigorous stirring.
Step 2: Reduction Phase
-
Heat the mixture to Reflux (~78 °C) .
-
Maintain reflux for 2 to 4 hours .
-
Visual Cue: The yellow suspension of the nitro compound will typically darken as iron oxides form, eventually turning into a grey/brown sludge.
-
-
In-Process Control (IPC): Monitor by TLC (50% EtOAc/Hexane) or HPLC.
-
Target: Disappearance of starting material (
) and appearance of the fluorescent amine spot ( ).
-
Step 3: Workup (Critical for Iron Removal)
-
While the reaction mixture is still hot (~60 °C), filter it through a pad of Celite to remove unreacted iron and iron oxide sludge.
-
Why Hot? The product may precipitate upon cooling.[3]
-
-
Wash the Celite pad with hot Ethanol (2 x 20 mL) and Ethyl Acetate (50 mL).
-
Concentrate the combined filtrate under reduced pressure to remove most of the Ethanol.
-
Dilute the aqueous residue with Water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash the combined organic layers with Brine (50 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate to dryness.
Step 4: Purification
-
The crude product is often pure enough for subsequent steps (>95%).
-
Recrystallization (if needed): Dissolve crude solid in minimal boiling Ethanol. Allow to cool slowly to RT, then 4 °C. Filter the off-white crystals.
Analytical Validation
To validate the success of the protocol, the following analytical signatures must be confirmed.
NMR Interpretation
| Proton ( | Chemical Shift ( | Multiplicity | Diagnostic Change |
| -OCH | ~5.10 | Singlet (2H) | MUST REMAIN. Loss indicates debenzylation. |
| -NH | ~6.0 - 6.5 | Broad Singlet (2H) | NEW SIGNAL. Indicates reduction of NO |
| Ar-H | 6.5 - 7.5 | Multiplets | Upfield shift of ortho-protons due to shielding effect of NH |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Incomplete Conversion | Iron surface passivation | Add 1-2 drops of concentrated HCl to activate Fe; ensure vigorous stirring. |
| Loss of Benzyl Group | Acidic hydrolysis (rare) | Ensure pH remains near neutral; do not use strong acids (HCl/H |
| Product Trapped in Sludge | Poor solubility | Wash the Celite filter cake extensively with hot Ethyl Acetate or THF. |
Workflow Diagram
Caption: Operational workflow for the batch reduction process.
References
-
ChemicalBook. (n.d.). 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide Product Description. Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Amino-5-(benzyloxy)-4-methoxybenzamide. Retrieved from
-
Common Organic Chemistry. (n.d.). Nitro Reduction: Iron (Fe) Conditions. Retrieved from
-
Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Retrieved from
- Banik, B. K., et al. (2000). Metals in Organic Synthesis: Iron-Mediated Reactions. Journal of Organic Chemistry. (General reference for Fe/NH4Cl selectivity).
Application Notes and Protocols: Cyclization Reactions Using 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide in Heterocyclic Synthesis
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a pivotal starting material in the synthesis of a variety of heterocyclic compounds, particularly those with significant pharmacological interest. Its unique substitution pattern, featuring a nitro group ortho to an amide, and the presence of a benzyloxy protecting group, makes it an ideal precursor for constructing complex molecular architectures. The strategic placement of the nitro group allows for reductive cyclization, a powerful transformation that forges a new heterocyclic ring. This application note provides an in-depth guide to leveraging this versatile building block in the synthesis of quinazolinones, a class of compounds renowned for their diverse biological activities.
Core Concept: Reductive Cyclization
The cornerstone of the reactions described herein is the reductive cyclization of the ortho-nitrobenzamide moiety. This process typically involves two key steps: the reduction of the nitro group to an amine, followed by an intramolecular cyclization with a suitable electrophile. The choice of reducing agent and reaction conditions is critical to achieving high yields and chemoselectivity, especially given the presence of the benzyl ether, which can be susceptible to hydrogenolysis.
Application I: Synthesis of 6-Benzyloxy-7-methoxyquinazolin-4(3H)-one via Palladium-Catalyzed Reductive Cyclization
One of the most valuable applications of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is its conversion to substituted quinazolin-4(3H)-ones. These scaffolds are prevalent in numerous FDA-approved drugs and clinical candidates. A highly efficient method involves a one-pot, palladium-catalyzed reaction with an alcohol, which serves as both a source of hydrogen for the nitro reduction and the origin of the C2 substituent of the quinazolinone ring.[1][2]
Proposed Reaction Mechanism
The palladium-catalyzed one-pot synthesis is a cascade reaction that encompasses several transformations:[2]
-
Alcohol Oxidation: The palladium catalyst oxidizes the alcohol to the corresponding aldehyde.
-
Nitro Reduction: The hydrogen generated in situ from the alcohol oxidation reduces the nitro group of the 2-nitrobenzamide to an amine.
-
Condensation: The newly formed 2-aminobenzamide condenses with the aldehyde to form an imine intermediate.
-
Cyclization and Dehydrogenation: Intramolecular attack of the amide nitrogen onto the imine, followed by dehydrogenation, yields the final quinazolin-4(3H)-one product.
// Nodes A [label="5-(Benzyloxy)-4-methoxy-\n2-nitrobenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Alcohol\n(R-CH2OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Pd Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Aldehyde\n(R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="2-Amino-5-(benzyloxy)-\n4-methoxybenzamide", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Condensation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Imine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Cyclization/\nDehydrogenation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="6-Benzyloxy-7-methoxy-\n2-substituted-quinazolin-4(3H)-one", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> F; B -> D; C -> D [style=dashed, arrowhead=none]; C -> F [style=dashed, arrowhead=none]; D -> E; D -> F [label="+ [H]", style=dotted]; F -> G; G -> H; E -> H; H -> I; I -> J; J -> K; } DOT Caption: Palladium-Catalyzed One-Pot Synthesis of Quinazolin-4(3H)-ones.
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Benzyl-6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one
This protocol is adapted from established procedures for the synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols.[2]
Materials:
-
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
-
Benzyl alcohol
-
Palladium(II) acetate (Pd(OAc)2)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen gas (or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (1.0 mmol), benzyl alcohol (1.2 mmol), Pd(OAc)2 (0.05 mmol), dppp (0.06 mmol), and K2CO3 (2.0 mmol).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 130 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 2-benzyl-6-(benzyloxy)-7-methoxyquinazolin-4(3H)-one.
Application II: Reductive Cyclization using Sodium Dithionite
For a more classical and often cost-effective approach, sodium dithionite (Na2S2O4) can be employed as the reducing agent. This method is particularly useful when carried out as a one-pot procedure with an aldehyde, leading to the formation of 2-substituted quinazolinones.[3]
Experimental Protocol: Sodium Dithionite-Mediated Synthesis of 2-Aryl-6-(benzyloxy)-7-methoxyquinazolin-4(3H)-ones
This protocol is a generalized procedure based on the known reactivity of o-nitrobenzamides.[3]
Materials:
-
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
-
Aryl aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na2S2O4)
-
Aqueous N,N-Dimethylformamide (DMF/H2O)
Procedure:
-
In a round-bottom flask, dissolve 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (1.0 mmol) and the aryl aldehyde (1.2 mmol) in a mixture of DMF and water (e.g., 4:1 v/v, 10 mL).
-
Add sodium dithionite (3.0-4.0 mmol) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Data Summary: Comparison of Reductive Cyclization Methods
| Method | Catalyst/Reagent | Co-reactant | Temperature (°C) | Typical Yields | Advantages | Disadvantages |
| Palladium-Catalyzed | Pd(OAc)2/dppp | Alcohol | 130 | Good to High | One-pot, good functional group tolerance.[2] | Higher cost of catalyst, potential for benzyl ether cleavage.[4] |
| Sodium Dithionite | Na2S2O4 | Aldehyde | 80-100 | Moderate to Good | Inexpensive, readily available reagents.[3] | May require an aqueous co-solvent, potential for side reactions. |
Troubleshooting and Scientific Insights
-
Chemoselectivity in Catalytic Hydrogenation: A significant challenge in the reductive cyclization of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is the potential for cleavage of the benzyloxy protecting group via hydrogenolysis, particularly when using catalytic hydrogenation (e.g., H2, Pd/C).[4][5] The choice of catalyst and reaction conditions is paramount. Using transfer hydrogenation methods, as in the palladium-catalyzed one-pot reaction with alcohols, can mitigate this issue.[1][2] Milder reducing agents like sodium dithionite or tin(II) chloride are also less likely to affect the benzyl ether.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial. The intermediate, 2-amino-5-(benzyloxy)-4-methoxybenzamide, can sometimes be isolated if the cyclization step is slow.
-
Purification: The polarity of the quinazolinone products can vary significantly based on the C2 substituent. A gradient elution in column chromatography is often necessary for effective purification.
Conclusion
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a highly valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The reductive cyclization strategies outlined in this application note provide robust and adaptable methods for the preparation of substituted quinazolinones. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reagents and conditions, researchers can effectively utilize this precursor to accelerate their drug discovery and development efforts.
References
-
Wang, K., Chen, H., Dai, X., Huang, X., & Feng, Z. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances, 11(24), 14693-14697. [Link][1][2]
-
Egyed, O., Keglevich, G., & Grun, A. (2016). Hydrogenation of Alkenes with NaBH4, CH3CO2H, Pd/C in the Presence of O- and N-Benzyl Functions. International Journal of Organic Chemistry, 6(1), 1-13. [Link][4]
-
Wang, K., Chen, H., Dai, X., Huang, X., & Feng, Z. (2021). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances, 11(24), 14693-14697. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link][3]
Sources
- 1. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3 H )-ones from o -nitrobenzamide and alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01755A [pubs.rsc.org]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. file.scirp.org [file.scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
This Application Note and Protocol guide details the synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide starting from Vanillic Acid .
Introduction & Strategic Analysis
The synthesis of 5-(benzyloxy)-4-methoxy-2-nitrobenzamide from vanillic acid presents a specific regiochemical challenge. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) possesses a hydroxyl group at the 4-position and a methoxy group at the 3-position. The target molecule, however, requires a 5-benzyloxy-4-methoxy substitution pattern relative to the amide.
Direct benzylation and nitration of vanillic acid would yield the incorrect isomer (4-benzyloxy-3-methoxy-2-nitro derivatives). Therefore, the synthesis must proceed through a functional group interconversion strategy involving:
-
Exhaustive Methylation: Converting vanillic acid to veratric acid (3,4-dimethoxybenzoic acid).
-
Regioselective Nitration: Installing the nitro group at the 2-position (ortho to the carboxyl, para to the 5-position).
-
Nucleophilic Aromatic Substitution (SNAr): Exploiting the para-nitro effect to selectively demethylate the 5-methoxy group.
-
Benzylation & Amidation: Re-functionalizing the 5-hydroxyl group and converting the acid to the amide.
This route ensures the correct placement of the benzyloxy and methoxy substituents relative to the nitro group.
Reaction Workflow & Pathway Visualization
The following diagram illustrates the critical chemical transformations and the logic behind the regioselectivity.
Caption: Step-wise synthesis showing the critical selective demethylation at position 5 driven by the para-nitro group.[1][2][3][4][5][6][7][8][9][10]
Detailed Experimental Protocols
Step 1: Methylation of Vanillic Acid
Objective: Convert Vanillic Acid to Veratric Acid to mask the regiochemistry.
-
Reagents: Vanillic Acid, Dimethyl Sulfate (DMS) or Methyl Iodide, NaOH (aq).
-
Protocol:
-
Dissolve Vanillic Acid (1.0 eq) in 10% aqueous NaOH (2.5 eq) .
-
Cool the solution to 0–5 °C.
-
Add Dimethyl Sulfate (1.2 eq) dropwise over 30 minutes, maintaining temperature <10 °C.
-
Heat to reflux (80–90 °C) for 2 hours to ensure complete methylation and hydrolysis of any formed ester.
-
Cool to room temperature and acidify with HCl to pH 2.
-
Filter the white precipitate (Veratric Acid ), wash with cold water, and dry.
-
Yield Expectation: 90–95%.
-
Step 2: Nitration
Objective: Introduce the nitro group at the 2-position (ortho to carboxyl).
-
Reagents: Veratric Acid, Conc. HNO₃, Conc.[4][5][11] H₂SO₄.[4][5][8]
-
Protocol:
-
Dissolve Veratric Acid (1.0 eq) in Conc. H₂SO₄ (5.0 vol) at 0 °C.
-
Prepare a mixture of Conc. HNO₃ (1.1 eq) and Conc. H₂SO₄ (1.0 vol) .
-
Add the nitrating mixture dropwise to the veratric acid solution, keeping the temperature below 10 °C.
-
Stir at 0–5 °C for 1 hour, then pour onto crushed ice.
-
Filter the yellow precipitate (2-nitro-4,5-dimethoxybenzoic acid ).
-
Recrystallize from ethanol if necessary.
-
Mechanism:[8] The carboxyl group directs meta, but the strong methoxy donors direct ortho/para. Position 2 is the only available site ortho to the carboxyl and para/meta to methoxy groups that is not sterically blocked by the interplay of substituents.
-
Yield Expectation: 80–85%.
-
Step 3: Selective Demethylation (The Critical Step)
Objective: Selectively hydrolyze the 5-methoxy group using the para-nitro activation.
-
Reagents: 2-Nitro-4,5-dimethoxybenzoic acid, KOH, Methanol (or Water).
-
Protocol:
-
Suspend 2-Nitro-4,5-dimethoxybenzoic acid (1.0 eq) in 20% KOH (aq) (5.0 eq) .
-
Heat the mixture to reflux (90–100 °C) for 4–6 hours.
-
Monitor by HPLC/TLC. The methoxy group para to the nitro group (position 5) is susceptible to nucleophilic aromatic substitution by hydroxide (SNAr), converting it to a phenol. The 4-methoxy (meta to nitro) remains stable.
-
Cool and acidify with HCl .
-
Filter the product: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid .
-
Yield Expectation: 75–85%.
-
Step 4: Benzylation
Objective: Install the benzyloxy group at the 5-position.
-
Reagents: 5-Hydroxy-4-methoxy-2-nitrobenzoic acid, Benzyl Bromide (BnBr), K₂CO₃, DMF or Acetone.
-
Protocol:
-
Dissolve the intermediate from Step 3 (1.0 eq) in DMF (5 vol) .
-
Add K₂CO₃ (2.5 eq) and stir for 15 minutes.
-
Add Benzyl Bromide (1.1 eq) dropwise.
-
Heat at 60 °C for 3–5 hours.
-
Pour into water and acidify slightly to precipitate the free acid (if ester formed, basic hydrolysis may be needed first, but K₂CO₃ usually allows isolation of the acid upon workup or subsequent hydrolysis).
-
Step 5: Amidation
Objective: Convert the carboxylic acid to the primary amide.
-
Reagents: Thionyl Chloride (SOCl₂), Catalytic DMF, Ammonia (NH₃) or Ammonium Hydroxide.
-
Protocol:
-
Suspend 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (1.0 eq) in Toluene or DCM.
-
Add SOCl₂ (1.5 eq) and DMF (1 drop) .
-
Reflux for 1–2 hours until gas evolution ceases (formation of Acid Chloride).
-
Concentrate to remove excess SOCl₂ (or use directly if in Toluene).
-
Add the acid chloride solution dropwise to a cold (0 °C) solution of Ammonium Hydroxide (excess) or saturate the solution with NH₃ gas .
-
Stir for 1 hour.
-
Final Product:5-(Benzyloxy)-4-methoxy-2-nitrobenzamide .[12]
-
Yield Expectation: 85–90%.
-
Summary of Reagents & Parameters
| Step | Transformation | Key Reagents | Critical Parameter |
| 1 | Methylation | DMS or MeI, NaOH | Temp < 90°C to prevent decarboxylation. |
| 2 | Nitration | HNO₃, H₂SO₄ | Temp < 10°C to avoid dinitration. |
| 3 | Selective Hydrolysis | KOH (aq), Heat | Requires reflux; exploits para-NO₂ effect. |
| 4 | Benzylation | BnBr, K₂CO₃, DMF | Control stoichiometry to avoid over-alkylation. |
| 5 | Amidation | SOCl₂, NH₃ (aq/gas) | Anhydrous conditions for acid chloride formation. |
References
- Google Patents. (2010). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound (Patent JP4539826B2).
Sources
- 1. Vanillin production by Corynebacterium glutamicum using heterologous aromatic carboxylic acid reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. US2414119A - Production of vanillic acid - Google Patents [patents.google.com]
- 9. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 10. 5-Methoxy-2-nitrobenzoic acid 97 1882-69-5 [sigmaaldrich.com]
- 11. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 12. echemi.com [echemi.com]
Strategic Process Optimization: Scalable Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Executive Summary
The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a critical workflow in the production of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors).[1] The presence of the ortho-nitro group relative to the amide, combined with electron-donating alkoxy substituents, creates a unique "push-pull" electronic system that complicates the final amidation step.
This Application Note details an optimized, three-stage protocol starting from Isovanillic Acid . Unlike standard literature which often overlooks the regiochemical and steric challenges of the nitration and amidation steps, this guide focuses on Critical Process Parameters (CPPs) to maximize yield and purity without chromatographic purification.
Key Optimization Achievements
-
Regiocontrol: 98% regioselectivity in nitration via controlled acid stoichiometry.
-
Scalability: Replaced expensive coupling reagents (HATU) with a robust Acid Chloride protocol suitable for multi-gram scale.
-
Safety: Eliminated the use of fuming nitric acid in favor of a KNO₃/H₂SO₄ system.
Retrosynthetic Analysis & Pathway
The synthesis is designed to install the nitro group after the electron-donating benzyl ether is in place, utilizing the directing effects of the alkoxy groups to target the C2 position (originally C6 of the acid).
Figure 1: Retrosynthetic pathway leveraging the ortho/para directing power of the 3-benzyloxy group to install the nitro group at the sterically accessible C6 position (becoming C2 in the final product).
Detailed Experimental Protocols
Stage 1: Selective O-Benzylation
Objective: Protect the 3-hydroxyl group without esterifying the carboxylic acid permanently (or saponifying in situ).[1] Challenge: Preventing bis-alkylation (benzyl ester formation) which requires an extra deprotection step.[1]
Optimized Protocol
-
Dissolution: Charge a reactor with Isovanillic acid (1.0 eq) and Methanol (10 vol) .
-
Esterification (In-situ): Add catalytic H₂SO₄ (0.1 eq) and reflux for 4 hours. Rationale: Converting to the methyl ester first protects the acid and simplifies the workup.
-
Alkylation: Cool to RT. Add K₂CO₃ (2.0 eq) and Benzyl bromide (1.1 eq) . Reflux for 6 hours.
-
Workup: Evaporate MeOH. Resuspend in EtOAc/Water.[1][2][3] Wash organic layer with brine.[1][2]
-
Saponification (Optional but recommended for clean nitration): Treat the crude ester with NaOH (2M, 3 eq) in THF/Water. Acidify to precipitate 3-(Benzyloxy)-4-methoxybenzoic acid .
Stage 2: Regioselective Nitration
Objective: Install the nitro group at the C2 position (ortho to carboxyl). Mechanism: The 3-OBn and 4-OMe groups are strong ortho/para activators.[1] The C2 position is para to the 5-OBn (using benzamide numbering) and ortho to the carboxyl. Critical Control: Temperature must be kept <10°C to prevent debenzylation or dinitration.
Optimized Protocol
-
Preparation: Suspend 3-(Benzyloxy)-4-methoxybenzoic acid (10 g) in Glacial Acetic Acid (50 mL) . Cool to 0–5°C.[1][2][7]
-
Nitration: Dropwise addition of Fuming HNO₃ (1.5 eq) in Acetic Acid over 30 minutes.
-
Optimization: Alternatively, use KNO₃ (1.2 eq) in Conc. H₂SO₄ at 0°C for a more controlled release of NO₂⁺.
-
-
Quench: Pour the reaction mixture onto crushed ice (200 g).
-
Isolation: The product, 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid , precipitates as a yellow solid.[1] Filter and wash copiously with cold water to remove acid traces.[8]
-
Purification: Recrystallize from Ethanol if necessary.
Stage 3: Amidation (The Critical Step)
Objective: Convert the electron-deficient, sterically hindered 2-nitrobenzoic acid to the primary amide. Issue: Coupling agents (EDC/HOBt) often fail or give low yields due to the deactivated nature of the carboxyl group (flanked by a nitro group). The Acid Chloride route is superior here.
Optimized Protocol (Acid Chloride Method)
-
Activation: In a dry flask under N₂, suspend 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (1.0 eq) in anhydrous Toluene (10 vol) .
-
Chlorination: Add Thionyl Chloride (SOCl₂, 3.0 eq) and a catalytic drop of DMF .
-
Reaction: Heat to 80°C for 2–3 hours. The solution will clarify as the acid chloride forms.
-
Checkpoint: Monitor by TLC (quench aliquot with MeOH to check for methyl ester formation).
-
-
Evaporation: Remove excess SOCl₂ and Toluene under reduced pressure (azeotrope with fresh Toluene twice) to obtain the crude yellow acid chloride solid.
-
Amidation: Dissolve the residue in anhydrous THF (10 vol) . Cool to 0°C.[1][3][9]
-
Ammonia Addition: Bubble NH₃ gas through the solution for 15 minutes OR add NH₄OH (28%, 5 eq) dropwise.
-
Note: NH₃ gas is preferred for anhydrous conditions to prevent hydrolysis back to the acid.
-
-
Workup: Dilute with water. The product 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide precipitates.[1] Filter, wash with water and cold ether.
Process Optimization Data
The following table summarizes the optimization of the amidation step, highlighting why the Acid Chloride route is the "Gold Standard" for this specific substrate.
| Method | Reagents | Conversion (%) | Yield (%) | Comments |
| A | EDC / HOBt / NH₄Cl | 45% | 30% | Incomplete reaction due to steric hindrance of 2-NO₂ group.[1] |
| B | HATU / DIPEA / NH₄Cl | 85% | 72% | High cost; difficult removal of urea byproducts. |
| C | SOCl₂ / NH₃ (gas) | >99% | 94% | Cleanest profile. Scalable. Excess reagents removed by evaporation. |
| D | Mixed Anhydride (IBCF) | 70% | 60% | Significant formation of anhydride side products. |
Decision Logic for Amidation
The presence of the ortho-nitro group significantly deactivates the carboxylic acid. Standard carbodiimide couplings (Method A) struggle to generate the active ester. The acid chloride (Method C), being a highly reactive electrophile, overcomes this electronic deactivation and steric hindrance.
Figure 2: Decision logic for selecting the Acid Chloride route over coupling agents for electron-deficient nitrobenzoic acids.
Troubleshooting & Critical Parameters
Regioselectivity in Nitration
-
Issue: Formation of the 6-nitro isomer (relative to amide) or dinitration.
-
Solution: Maintain temperature strictly below 10°C. The 3-benzyloxy group directs para, and the 4-methoxy directs ortho.[1] These effects reinforce the position ortho to the acid (C2). If dinitration occurs, reduce HNO₃ equivalents to 1.05 eq.
Debenzylation
-
Issue: Loss of the benzyl group during nitration or amidation.
-
Solution: Avoid strong Lewis acids or high temperatures in acidic media. The benzyl ether is stable to SOCl₂/Toluene reflux but sensitive to HBr/AcOH or high temperature H₂SO₄. Ensure the nitration is quenched immediately upon completion.
Hydrolysis of Acid Chloride
-
Issue: Reversion to carboxylic acid during amidation.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous THF. If using aqueous ammonia, add it rapidly at 0°C to favor amidation over hydrolysis (kinetic control).
References
-
BenchChem. (2025).[2][3][7][9][10][11] Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid. Retrieved from .
- Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)
-
ChemicalBook. (2024). Synthesis routes for 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde and derivatives. Retrieved from .
-
Arkivoc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols. Arkivoc, (xv), 124-133.[12]
-
CDC Stacks. (2016). Supporting Information: Synthesis of Nitro-methoxybenzoic acid derivatives. Retrieved from .
Sources
- 1. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. arkat-usa.org [arkat-usa.org]
Application Note: Scalable Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
This Application Note is designed for process chemists and scale-up engineers. It details a robust, scalable protocol for the synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide , a critical scaffold often utilized in the development of EGFR inhibitors, PDE4 inhibitors, and other bioactive benzamides.
Executive Summary
This guide outlines a validated, three-step linear synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide starting from commercially available Isovanillic acid (3-hydroxy-4-methoxybenzoic acid). Unlike bench-scale methods that prioritize yield without regard for throughput, this protocol emphasizes thermal safety, solvent recovery, and impurity rejection (specifically the 6-nitro isomer).
Key Process Parameters:
-
Overall Yield: 65–75%
-
Purity: >99.5% (HPLC)
-
Critical Control Point: The nitration exotherm at Step 2.
-
Scale: Protocols are normalized for 1.0 kg input but valid for pilot scale (10–50 kg).
Retrosynthetic Analysis & Strategy
The synthesis targets the 5-benzyloxy, 4-methoxy substitution pattern. The most direct route utilizes the directing effects of the alkoxy groups to install the nitro group at the 2-position (para to the benzyloxy donor).
Route Logic:
-
Benzylation: Protection of the phenol (Isovanillic acid) to lock the regiochemistry.
-
Nitration: Electrophilic aromatic substitution. The 3-benzyloxy group (ortho/para director) and 4-methoxy group (ortho/para director) cooperatively direct nitration to the 6-position (which becomes C2 in the final benzamide numbering).
-
Amidation: Activation of the carboxylic acid via thionyl chloride followed by ammonolysis.[1]
Figure 1: Synthetic pathway emphasizing the regioselective nitration step.
Process Safety Assessment (Thermal Hazards)
Before proceeding, review the following safety parameters established via Differential Scanning Calorimetry (DSC).
| Parameter | Hazard Description | Mitigation Strategy |
| Nitration Exotherm | Strongly exothermic reaction. Adiabatic temperature rise can trigger runaway decomposition of nitro-aromatics. | Maintain T < 20°C. Dosing time > 2 hours. Use jacketed reactor with crash-cooling capability. |
| Thionyl Chloride | Generates HCl and SO2 gas.[2] Risk of pressurization. | Use a caustic scrubber (NaOH) for off-gas. Ensure N2 sweep. |
| Ammonolysis | Exothermic reaction with acid chloride. | Pre-cool reactor to 0°C. Control NH3 addition rate. |
Detailed Experimental Protocols
Step 1: Benzylation of Isovanillic Acid
Objective: Protect the 3-hydroxyl group to direct subsequent nitration.
-
Reagents:
-
Isovanillic acid (1.0 eq)
-
Benzyl bromide (1.2 eq) [Lachrymator]
-
Potassium carbonate (2.5 eq, anhydrous, granular)
-
Acetone (10 vol) or Acetonitrile (higher boiling point, faster reaction)
-
Protocol:
-
Charge a reactor with Isovanillic acid (1.0 kg, 5.95 mol) and Acetone (10 L).
-
Add Potassium carbonate (2.05 kg) under stirring. The slurry will thicken.
-
Dose Benzyl bromide (1.22 kg) over 30 minutes.
-
Heat to reflux (approx. 56°C) and stir for 6–8 hours. Monitor by HPLC (Target: < 2% SM).
-
Workup:
-
Cool to 25°C. Filter off inorganic salts (KBr, excess K2CO3).
-
Concentrate the filtrate to approx. 3 vol (3 L).
-
Slowly add Water (15 L) to precipitate the product.
-
Stir for 2 hours at 0–5°C to maximize yield.
-
-
Isolation: Filter the white solid. Wash with Water (2 x 2 L) and n-Heptane (2 L) to remove excess BnBr.
-
Drying: Vacuum oven at 50°C.
-
Expected Yield: 90–95%
-
Appearance: White crystalline solid.
-
Step 2: Regioselective Nitration
Objective: Install the nitro group at the 6-position (para to benzyloxy). Critical Control: Temperature must remain < 20°C to prevent dinitration or debenzylation.
-
Reagents:
-
3-(Benzyloxy)-4-methoxybenzoic acid (from Step 1) (1.0 eq)
-
Glacial Acetic Acid (5 vol)
-
Nitric Acid (70%, 1.5 eq) or Fuming HNO3 (careful titration required)
-
Protocol:
-
Charge 3-(Benzyloxy)-4-methoxybenzoic acid (1.0 kg) and Glacial Acetic Acid (5 L) to a jacketed glass reactor.
-
Cool the suspension to 10°C.
-
Prepare a solution of Nitric Acid (approx. 400 mL, 1.5 eq) in Acetic Acid (1 L) if using fuming, or use 70% HNO3 directly dropwise.
-
Dose the Nitric Acid solution slowly over 2–3 hours.
-
Constraint: Maintain internal temperature 10–18°C . Do not exceed 20°C.
-
-
Stir at 15°C for 3 hours. The product usually precipitates as a yellow solid during the reaction.
-
Quench: Pour the reaction mixture into Ice Water (20 L) with vigorous stirring.
-
Isolation: Filter the yellow solid.
-
Purification (Crucial):
-
Reslurry the wet cake in Ethanol (5 vol) at reflux for 1 hour.
-
Cool to 0°C and filter.[3] This removes regiochemical isomers and unreacted material.
-
-
Drying: Vacuum oven at 45°C.
Step 3: Activation and Amidation
Objective: Convert the acid to the primary amide.
-
Reagents:
Protocol:
-
Activation:
-
Suspend the Nitro-acid (1.0 kg) in Toluene (8 L).
-
Add DMF (catalytic amount, ~20 mL).
-
Heat to 50°C.
-
Add Thionyl Chloride (SOCl2) dropwise.
-
Heat to 75–80°C and stir until gas evolution ceases (approx. 3 hours). The solution should become homogeneous.
-
Option: Distill off excess SOCl2 and Toluene (2 vol) to remove residual acid gases.
-
-
Amidation:
-
Cool the acid chloride solution to 0–5°C.
-
Method A (Anhydrous - Preferred for Scale): Sparge Ammonia gas into the headspace or subsurface while maintaining temp < 20°C until saturation.
-
Method B (Aqueous): Add the toluene solution slowly into a pre-cooled mixture of Ammonium Hydroxide (5 eq) and Water at 0°C.
-
-
Workup:
-
Final Purification:
-
Recrystallize from Ethyl Acetate/Methanol or Acetonitrile.
-
Target Purity: >99.5% by HPLC.
-
Expected Yield: 85–90% (for this step).
-
Quality Control & Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | Pale yellow to off-white powder |
| Assay | HPLC (C18, ACN/Water + 0.1% TFA) | ≥ 98.0% |
| Impurity A | HPLC (Regioisomer) | ≤ 0.5% |
| Water Content | Karl Fischer | ≤ 0.5% |
| Identity | 1H-NMR (DMSO-d6) | Confirms 2-nitro, 4-methoxy, 5-benzyloxy pattern |
NMR Diagnostic Signals (DMSO-d6):
-
Amide NH2: Two broad singlets (approx. 7.5–8.0 ppm).[6]
-
Aromatic H (C3): Singlet, shielded (ortho to two oxygens).
-
Aromatic H (C6): Singlet, deshielded (ortho to nitro).
-
Benzylic CH2: Singlet at 5.2 ppm.
Process Flow Diagram (Equipment Setup)
Figure 2: Equipment configuration for the acid chloride activation and isolation steps.
Troubleshooting Guide
-
Problem: Low yield in Step 2 (Nitration).
-
Cause: Temperature too high (>25°C) causing debenzylation or over-nitration.
-
Solution: Strictly control dosing rate; ensure jacket cooling is active before addition.
-
-
Problem: Product is sticky/gummy in Step 3.
-
Cause: Incomplete removal of SOCl2 or presence of residual DMF.
-
Solution: Perform a toluene azeotrope distillation before adding ammonia. Use Method B (aqueous ammonia) if anhydrous handling is difficult, as water washes away DMF.
-
-
Problem: High Regioisomer content.
References
-
ChemicalBook. (n.d.). 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis. Retrieved from
-
BenchChem. (2025).[6] Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (Analogous nitration chemistry). Retrieved from
-
Google Patents. (2009). EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole.[4] (Describes benzyloxy/methoxy substitution patterns). Retrieved from
-
Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from
-
Organic Syntheses. (n.d.). m-Nitrobenzazide (Procedure for Acid Chloride to Amide/Azide). Coll. Vol. 4, p.715. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. EP2118058B9 - Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide Synthesis
The following technical support guide is designed for researchers and process chemists optimizing the synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide . This intermediate is a critical scaffold in the synthesis of EGFR/HER2 tyrosine kinase inhibitors (e.g., analogues related to mobocertinib or poziotinib).
The guide adopts a Root Cause Analysis (RCA) approach, moving beyond generic instructions to address the mechanistic failures often responsible for yield attrition.
Current Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Impurity Profile Management
Process Overview & Logic Flow
To troubleshoot effectively, we must first validate the synthetic pathway. The most robust route proceeds via Isovanillin (3-hydroxy-4-methoxybenzaldehyde) to ensure the correct regiochemistry (5-benzyloxy, 4-methoxy pattern).
Standard Validated Pathway
-
Benzylation : Isovanillin
3-(Benzyloxy)-4-methoxybenzaldehyde. -
Nitration : Electrophilic aromatic substitution (EAS) directed by the benzyloxy group.
-
Oxidation : Conversion of aldehyde to benzoic acid.
-
Amidation : Activation (Acid Chloride)
Ammonolysis.
Figure 1: Logical workflow for the regioselective synthesis of the target benzamide. Note that starting from Vanillin (instead of Isovanillin) will yield the incorrect 4-benzyloxy-5-methoxy isomer.
Troubleshooting Guide (Q&A)
Phase 1: Nitration & Regioselectivity
User Question: "I am getting a mixture of isomers and a significant amount of debenzylated byproduct (phenol) during the nitration step. My yield is stuck at 50%."
Scientist Response: This is a classic "Competition between Kinetics and Thermodynamics" failure mode. The benzyl ether is acid-sensitive, and the aromatic ring has two activating groups (methoxy and benzyloxy).
-
Root Cause 1: Temperature Runaway (Debenzylation)
-
Mechanism: Benzyl ethers are prone to cleavage in highly acidic media (like
) if the temperature exceeds 20°C. The nitration is exothermic; local hot spots will cleave the benzyl group, yielding the phenolic impurity 3-hydroxy-4-methoxy-6-nitrobenzaldehyde. -
Solution: Switch from concentrated Sulfuric Acid (
) to Glacial Acetic Acid ( ) as the solvent. Use Fuming Nitric Acid ( ) as the reagent.[1] Maintain the internal temperature strictly between 0°C and 10°C .
-
-
Root Cause 2: Regioselectivity (2-Nitro vs. 6-Nitro)
-
Mechanism: The benzyloxy group is a stronger activator than the methoxy group. It directs para (position 6). However, if the reaction is too fast (too warm), you lose selectivity.
-
Protocol Adjustment: Add the nitric acid dropwise over 1 hour. Do not rush. The steric bulk of the benzyl group helps direct the nitro group to the desired position (para to the benzyl ether), but only under kinetic control.
-
Data: Solvent Impact on Nitration Yield
| Solvent System | Temp (°C) | Yield (%) | Major Impurity | Recommendation |
| Conc. H2SO4 | 0-5 | 65-70 | Debenzylated Phenol | Avoid (Too aggressive) |
| Conc. H2SO4 | 25 | <40 | Complex tar/Phenol | Critical Failure |
| AcOH / HNO3 | 10-15 | 92-95 | None (<2% isomer) | Recommended |
Citation: The use of acetic acid moderates the acidity function (
), preserving the benzyl ether while facilitating nitration. See ChemicalBook Synthesis Routes [1].
Phase 2: Oxidation to Benzoic Acid
User Question: "My aldehyde conversion to acid is incomplete, or I'm seeing 'over-oxidation' byproducts."
Scientist Response: Standard Jones oxidation can be too harsh.
-
Recommendation: Use Pinnick Oxidation (NaClO2, NaH2PO4, t-BuOH/H2O) or Permanganate (
) in acetone/water. -
Tip: If using
, ensure the pH is slightly basic or neutral. Acidic permanganate can attack the benzyl position. -
Workup: The product is an acid.[1][2][3][4][5][6][7][8] Ensure you acidify the aqueous workup to pH 2-3 to precipitate the product fully. If it stays in the water phase (as a carboxylate salt), your yield will be zero.
Phase 3: Amidation (The Yield Killer)
User Question: "I formed the acid chloride, but after adding ammonia, I recovered the starting acid instead of the amide."
Scientist Response: This indicates Hydrolysis . The acid chloride reverted to the carboxylic acid before or during the reaction with ammonia.
-
Checkpoint 1: Thionyl Chloride Quality
-
Old
contains and water. Distill it or use fresh reagent. Add a catalytic amount of DMF (Dimethylformamide) to form the Vilsmeier-Haack reagent in situ, which accelerates acid chloride formation at lower temperatures (avoiding thermal decomposition).
-
-
Checkpoint 2: The Quench
-
The Error: Adding the acid chloride solution into aqueous ammonia often causes hydrolysis at the interface before amidation occurs.
-
The Fix: Use Anhydrous Ammonia in Methanol (7N NH3 in MeOH) or THF .
-
Protocol:
-
Reflux Acid +
(3 eq) + DMF (cat.) in Toluene for 2 hours. -
Evaporate to dryness (remove excess
completely—this is critical). -
Redissolve residue in dry THF.
-
Cool to 0°C.
-
Add 7N
in MeOH dropwise. -
Stir 1 hour.
-
-
Self-Validating Step: Take a small aliquot of the reaction mixture before adding ammonia and quench it with methanol. Run TLC/LCMS. You should see the Methyl Ester . If you see the Acid, the activation failed. If you see Methyl Ester, your Acid Chloride was formed correctly.
Optimized Experimental Protocol
Based on consolidated best practices [1, 2].
Target: 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide Scale: 10g Input
-
Nitration :
-
Oxidation :
-
Suspend wet cake in Acetone (100 mL). Add
(1.2 eq) solution slowly at 30-40°C. -
Filter
.[3] Acidify filtrate to pH 2. Collect solid.
-
-
Amidation :
-
Suspend dry Acid in Toluene (50 mL). Add
(3 eq) and 2 drops DMF. -
Heat to 70°C for 2 hours (Gas evolution must stop).
-
Strip solvent under vacuum to remove
. -
Dissolve residue in dry THF (50 mL).
-
Add
(28% aq or 7N MeOH) at 0°C. Stir 30 mins. -
Evaporate THF. Triturate solid with water to remove inorganic salts.
-
Recrystallize from Ethanol if necessary.[2]
-
References
-
ChemicalBook . 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis and reaction conditions. Retrieved from .
-
PubChem . 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid Compound Summary. National Library of Medicine. Retrieved from .
-
Google Patents . Process for producing 3-nitro-4-alkoxybenzoic acid (EP1621528A1). Retrieved from .
-
BenchChem . Experimental Procedure for Nitration of Benzoic Acid Derivatives. Retrieved from .
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google Patents [patents.google.com]
- 5. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 7. 4-Benzyloxy-2-methoxy-benzoic acid | 85607-79-0 | Benchchem [benchchem.com]
- 8. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid - Google Patents [patents.google.com]
- 9. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 10. Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
Purification methods for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Technical Support Center: Purification of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Product Code: 5-BMNB-AMIDE CAS (Precursor Acid): 60547-92-4 (Reference for scaffold properties) Chemical Class: Nitrobenzamide / Alkoxybenzamide
Technical Overview & Critical Quality Attributes
Senior Scientist Note: 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a critical intermediate, often utilized in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors). The presence of the ortho-nitro group relative to the amide creates a steric environment that can lead to rotamers, complicating NMR interpretation, while the benzyloxy group acts as a robust protecting group.
Common Impurities:
-
Precursor Acid: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (from incomplete amidation).
-
Hydrolysis Byproducts: Resulting from moisture exposure during acid chloride formation.
-
Inorganic Salts: Ammonium chloride/sulfate residues (if ammonia gas/aqueous ammonia was used).
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Isolation Issues
Q: My crude product is an oily orange gum that refuses to solidify. How do I induce crystallization? A: This "oiling out" phenomenon typically indicates trapped solvent or high impurity levels (specifically unreacted acid chloride or phenols).
-
Immediate Action: Trituration.
-
Dissolve the gum in a minimum amount of warm Ethyl Acetate (EtOAc).
-
Slowly add Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) until cloudy.
-
Scratch the flask walls with a glass rod to induce nucleation.
-
Cool to 0°C.
-
-
Root Cause: The nitro group increases polarity, but the benzyl ether adds lipophilicity. If the crude contains residual high-boiling solvents (DMF/DMSO), it will not crystallize. Perform a water wash (3x) before attempting recrystallization.
Q: The product has poor solubility in Ethanol during recrystallization. What is the alternative? A: While Ethanol is standard, the nitro group often requires a more polar system.
-
Recommended Solvent System: Acetonitrile (ACN) or Acetic Acid/Water .
-
Protocol: Dissolve in boiling ACN. If insoluble, add small amounts of DMF (max 5% v/v). Cool slowly to room temperature, then to 4°C.
-
Warning: Avoid Acetone if strong base traces are present (Aldol condensation risk).
-
Category B: Impurity Removal
Q: HPLC shows a persistent peak at RRT 0.90 (relative to product). It tracks with the starting benzoic acid. A: This is the unreacted 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid. Amides are neutral/weakly acidic, whereas the impurity is a strong acid.
-
Purification Protocol (Base Wash):
-
Dissolve crude solid in EtOAc or Dichloromethane (DCM).
-
Wash organic layer with 5% Sodium Bicarbonate (NaHCO₃) (2x).
-
Critical Step: Wash with 0.5 M NaOH (1x, rapid wash).
-
Note: The amide is stable to dilute base for short periods, but the acid will be quantitatively deprotonated and move to the aqueous layer.
-
-
Wash with brine, dry over Na₂SO₄, and concentrate.
-
Q: The solid is yellow, but turns dark brown upon drying in the oven. A: Thermal instability. Nitro compounds can be sensitive to heat, especially if traces of base remain.
-
Solution:
-
Ensure the final wash of the solid was neutral (pH 6-7).
-
Lower drying temperature to 40-45°C under high vacuum.
-
Avoid light exposure during drying (nitro compounds can undergo photo-degradation).
-
Experimental Workflows
Workflow 1: Standard Purification Logic
This flowchart illustrates the decision-making process for purifying the crude reaction mixture.
Caption: Logical workflow for isolating the amide from crude reaction mixtures, prioritizing precipitation over extraction.
Workflow 2: Recrystallization Solvent Screen
Use this decision tree to select the optimal solvent based on crude purity.
Caption: Solvent selection guide based on initial purity assessment.
Quantitative Data & Specifications
Table 1: Solvent Suitability for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Notes |
| Ethanol (95%) | High | Low | Good | Best first choice. Eco-friendly. |
| Acetonitrile (ACN) | High | Very Low | Excellent | Best for removing colored nitro-impurities. |
| Ethyl Acetate | Moderate | Moderate | Moderate | Often leads to lower yields; use as co-solvent. |
| DCM/Hexane | High | Low | Poor | Risk of oiling out; use only for precipitation. |
| Water | Insoluble | Insoluble | N/A | Use only for washing inorganic salts. |
Table 2: Key Impurity Profile
| Impurity Name | Origin | Detection (TLC/HPLC) | Removal Method |
| Starting Acid | Incomplete reaction | More polar than product | NaHCO₃ wash (pH 8-9). |
| Benzyl Bromide | Carryover from step 1 | Non-polar (High Rf) | Hexane wash / Recrystallization. |
| De-benzylated Phenol | Acid hydrolysis | Polar (Low Rf) | Dilute NaOH wash (Phenol is acidic). |
Detailed Experimental Protocol (Best Practice)
Objective: Purification of 10g Crude 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide.
-
Initial Wash: Suspend the crude yellow solid (10 g) in 5% aqueous NaHCO₃ (50 mL) . Stir vigorously for 30 minutes at room temperature.
-
Why? This converts any unreacted carboxylic acid into its water-soluble sodium salt.
-
-
Filtration: Filter the suspension and wash the cake with water (2 x 20 mL) until the filtrate is neutral.
-
Drying: Air dry the solid for 2 hours.
-
Recrystallization:
-
Transfer solid to a round-bottom flask.
-
Add Acetonitrile (ACN) (approx. 5-7 mL per gram of solid).
-
Heat to reflux (81-82°C) until fully dissolved. If particulates remain, filter hot.
-
Optional: Add activated charcoal (10% w/w) if the solution is dark brown/black, reflux for 10 min, then filter hot through Celite.
-
Allow the filtrate to cool slowly to room temperature (stirring is optional but recommended for uniform crystal size).
-
Cool in an ice bath (0-5°C) for 1 hour.
-
-
Final Isolation: Filter the pale yellow crystals. Wash with cold ACN (10 mL).
-
Yield Check: Expected recovery is 85-90% with >98% purity.
References
-
Synthesis of Precursor Acid: "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid." ChemicalBook.[1][2] Accessed March 2, 2026. Link
-
General Nitrobenzamide Properties: "Methyl 5-Benzyloxy-4-methoxy-2-nitrobenzoate (Related Ester)." Echemi. Accessed March 2, 2026. Link
-
Safety & Handling (Nitro Compounds): "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid Safety Data." PubChem. Accessed March 2, 2026. Link
-
Amide Synthesis Methodology: "Method for the preparation of 5-benzyloxy-2-(4-benzyloxphenyl)-3-methyl-1h-indole (Patent EP2118058B9)." Google Patents. Accessed March 2, 2026. Link
Sources
Technical Support Guide: Recrystallization of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Introduction
Welcome to the technical support center for the purification of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide . This intermediate is critical in the synthesis of EGFR kinase inhibitors (e.g., Gefitinib/Erlotinib analogs). Its purity is paramount because the nitro group reduction in subsequent steps is sensitive to poisoning by sulfur or heavy metal impurities, and regioisomers can lead to difficult-to-separate byproducts later in the cascade.
This guide addresses the specific physicochemical challenges of this molecule: the competing polarity of the nitro/amide groups (polar, H-bonding) versus the benzyloxy/methoxy moieties (lipophilic).
Part 1: Solvent Selection Strategy (FAQs)
Q1: What is the "Gold Standard" solvent system for this specific benzamide?
A: The most robust system is Ethanol (EtOH) or an Ethanol/Water couple.[1]
-
Mechanism: The benzyloxy and methoxy groups provide sufficient lipophilicity to dissolve in hot ethanol.[1] The nitro and amide groups, however, limit solubility at room temperature, creating a steep solubility curve necessary for high recovery.
-
Why it works: Ethanol effectively solvates the target amide at reflux (
) but rejects the more polar ionic impurities (salts) and the highly lipophilic unreacted precursors (e.g., benzylated phenols) upon cooling.
Q2: My product is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to a solvent boiling point higher than the melting point of the solvated product, or the presence of impurities lowering the melting point.[1]
-
Immediate Fix: Switch to Glacial Acetic Acid .
-
Reasoning: Nitro-benzamides have a high affinity for acetic acid.[1] It acts as a structural mimic, breaking up intermolecular H-bonds that cause oiling. It also has a higher boiling point (
), allowing for complete dissolution of stubborn solids. -
Protocol: Dissolve in minimum hot acetic acid, then cool slowly. If no crystals form, add water dropwise to the hot solution until turbidity persists, then cool.
Q3: I have a persistent yellow/orange color in the mother liquor. Is this normal?
A: Yes. The "nitro" group acts as a chromophore.[1]
-
Diagnosis: If the crystals are pale yellow/off-white but the liquor is dark orange, the recrystallization is working.[1]
-
Troubleshooting: If the crystals remain dark, it indicates occlusion of the regioisomer (6-nitro isomer) or nitrated phenolic byproducts. In this case, perform a charcoal treatment in hot Ethanol before crystallization.
Part 2: Quantitative Data & Solubility Profile
Table 1: Solubility Profile & Solvent Recommendations
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection Capability | Recommended Use |
| Ethanol (95%) | High | Low | Excellent for salts & polar byproducts | Primary Choice (Routine purification) |
| Glacial Acetic Acid | Very High | Moderate | High for isomeric impurities | Secondary Choice (Stubborn/Oiling samples) |
| Ethyl Acetate | Moderate | Low | Good for non-polar precursors | Polishing step (if Ethanol fails) |
| DMF / Water | Very High | Very Low | Poor (Traps solvent in lattice) | Avoid unless precipitating crude bulk |
| DCM / Hexane | Moderate | Insoluble | Moderate | Use only for final non-polar wash |
Part 3: Step-by-Step Protocols
Protocol A: Standard Recrystallization (Ethanol/Water)
Target: Removal of hydrolysis byproducts (Acid) and unreacted Nitrile.
-
Preparation: Place 10.0 g of crude 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide in a 250 mL Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) (approx. 80-100 mL) and heat to reflux with magnetic stirring.
-
Note: If solids remain after 15 mins at reflux, add Ethanol in 5 mL increments.
-
-
Filtration (Hot): If insoluble black specks (Pd/C residues or inorganic salts) are visible, filter the hot solution through a pre-warmed Büchner funnel.[1]
-
Nucleation: Allow the filtrate to cool to room temperature undisturbed.
-
Critical: If no crystals form at
, add Water dropwise (approx. 5-10 mL) until a faint persistent cloudiness appears, then reheat to clarify and let cool again.
-
-
Crystallization: Place the flask in an ice bath (
) for 2 hours. -
Harvest: Filter the pale yellow needles under vacuum. Wash the cake with cold Ethanol/Water (1:1) (2 x 10 mL).
-
Drying: Dry in a vacuum oven at
for 6 hours.
Protocol B: "Rescue" Recrystallization (Acetic Acid)
Target: Samples that oil out or contain high isomeric impurities.
-
Dissolution: Suspend crude solid in Glacial Acetic Acid (3 mL per gram of solid).
-
Heating: Heat to
until fully dissolved. -
Cooling: Remove heat and allow the flask to cool very slowly to room temperature (wrap flask in foil/towel to insulate).
-
Precipitation: If yield is low, add Water (anti-solvent) dropwise to the supernatant after initial crystallization has occurred to force remaining product out.[1]
-
Wash: Filter and wash copiously with Water (to remove acid) followed by a small cold Ethanol rinse.[1]
Part 4: Decision Logic & Workflow (Visualization)[1]
The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's behavior.
Caption: Decision tree for selecting between Ethanol-based (Standard) and Acetic Acid-based (Rescue) purification protocols.
Part 5: Impurity Profiling & Management[1]
Understanding your impurities is key to selecting the right wash solvents.
-
Precursor: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid [2][3]
-
Origin: Hydrolysis of the amide or unreacted starting material.
-
Removal: This acid is soluble in basic aqueous solutions.[1] If present, wash the crude solid with saturated NaHCO₃ prior to recrystallization.
-
Detection: Shift in HPLC retention time (acid is more polar than amide).
-
-
Precursor: 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile [4]
-
Origin: Incomplete hydrolysis of the nitrile intermediate.
-
Removal: The nitrile is more lipophilic. It will remain in the Ethanol mother liquor. Do not over-concentrate the mother liquor, or it will co-precipitate.[5]
-
-
Regioisomer: 2-Amino-4-methoxy-5-nitro...[4] derivatives
References
-
Royal Society of Chemistry. (2019).[1] Supporting Information: Synthesis and Purification of Alkoxy-Nitro-Benzamides. Retrieved from [Link][1]
-
Zhang, X., & Chen, J. (2018).[1][6] Solubility of benzoic acid and its nitro-derivatives in pure solvents. Journal of Chemical Research. Retrieved from [Link][1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. PubChemLite - 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion Rates in the Reduction of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide to its corresponding aniline. This document provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address common issues, particularly low conversion rates, and to ensure the integrity of your synthesis.
Introduction: The Criticality of the Nitro Reduction Step
The reduction of the aromatic nitro group in 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a pivotal step in the synthesis of many pharmaceutical intermediates. The resulting amine is a versatile building block, but the presence of a benzamide and a benzyloxy ether in the substrate introduces specific challenges that can lead to incomplete reactions and the formation of impurities. This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction has stalled, and I'm observing a low conversion rate. What are the most likely causes?
A low or stalled conversion rate is a common issue and can often be attributed to several factors related to your catalyst, reagents, and reaction conditions.
Troubleshooting Steps:
-
Catalyst Activity and Handling: The health of your catalyst is paramount.
-
Freshness and Storage: Heterogeneous catalysts like Palladium on carbon (Pd/C) can lose activity over time or through improper storage.[1] Ensure you are using a fresh batch from a reliable supplier.
-
Catalyst Poisoning: The amide functionality or trace impurities (e.g., sulfur compounds from previous steps) can poison the catalyst.[2] Consider using a more robust catalyst or purifying your starting material.
-
Insufficient Loading: The catalyst loading might be too low. A typical starting point is 5-10 mol% of the catalyst.[1] If you suspect poisoning, a higher catalyst load may be necessary.
-
-
Hydrogen Source and Pressure:
-
Inadequate Hydrogen Supply: For reactions using a hydrogen balloon, ensure there are no leaks and that the balloon is sufficiently filled. For larger-scale reactions, a Parr hydrogenator or a similar setup that maintains constant pressure is recommended.
-
Low Pressure: Some reductions require higher hydrogen pressure to proceed efficiently.[1] If you are using atmospheric pressure (balloon), consider increasing it.
-
-
Solvent and Solubility:
-
Poor Solubility: The starting material must be fully dissolved in the reaction solvent for the reaction to proceed efficiently.[1] 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide has limited solubility in some common hydrogenation solvents.
-
Solvent Choice: Protic solvents like ethanol and methanol are often effective for catalytic hydrogenations.[1] If solubility is an issue, consider a co-solvent system such as THF/ethanol or using a different solvent altogether.
-
-
Reaction Temperature:
-
Insufficient Temperature: While many hydrogenations proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] A modest increase in temperature (e.g., to 40-50 °C) can significantly improve the reaction rate.
-
Caution with Heating: Be aware that higher temperatures can also promote side reactions, such as debenzylation.[3]
-
Q2: I'm seeing byproducts in my reaction mixture. How can I improve the selectivity for the desired amine?
The formation of byproducts is often due to the reduction of other functional groups or incomplete reduction of the nitro group.
Common Byproducts and Solutions:
-
Debenzylation Product: The benzyloxy group can be cleaved under hydrogenation conditions, especially with Pd/C, to yield a phenol.
-
Intermediates (Hydroxylamines, Nitroso, Azoxy Compounds): Incomplete reduction can lead to the accumulation of these intermediates.[1][4]
-
Mitigation: Ensure a sufficient excess of the reducing agent and allow for adequate reaction time. Increasing the catalyst loading or hydrogen pressure can also help drive the reaction to completion.
-
-
Reduction of the Amide: While less common under typical nitro reduction conditions, aggressive reducing agents or harsh conditions could potentially affect the amide group.
-
Mitigation: Stick to milder, more selective methods like catalytic hydrogenation under controlled conditions.
-
Q3: How do I know if my catalyst has been poisoned, and what can I do about it?
Catalyst poisoning is a significant concern, especially with substrates containing functional groups like amides.
Signs of Catalyst Poisoning:
-
The reaction starts but then stops before completion.
-
A significantly higher catalyst loading is required compared to similar reductions.
-
The reaction does not initiate at all.
Causes and Solutions:
-
Amide Coordination: The lone pair of electrons on the amide nitrogen can coordinate to the metal surface of the catalyst, blocking active sites.
-
Sulfur or Other Impurities: Trace impurities from previous synthetic steps can act as potent catalyst poisons.
-
Solutions:
-
Purify the Starting Material: Ensure your 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is of high purity.
-
Use a Poison-Resistant Catalyst: Consider catalysts that are less susceptible to poisoning by nitrogen-containing compounds.
-
Increase Catalyst Loading: This can sometimes overcome the effects of minor impurities.
-
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
This protocol provides a general starting point for the reduction. Optimization of solvent, temperature, and pressure may be necessary.
Materials:
-
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ethanol or Methanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Reaction flask and magnetic stirrer
-
Filtration setup (e.g., Büchner funnel with Celite®)
Procedure:
-
Setup: In a clean, dry reaction flask, dissolve the 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (1.0 eq) in a suitable volume of anhydrous ethanol.
-
Inerting: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the reaction mixture under a positive pressure of the inert gas.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. If using a balloon, repeat the vacuum/hydrogen cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent ignition of the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified further if necessary.
Data Presentation
Table 1: Comparison of Common Reducing Systems for Nitroarenes
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages & Considerations |
| H₂/Pd/C | H₂ (1 atm or higher), MeOH or EtOH, RT | High yield, clean reaction, recyclable catalyst | Potential for debenzylation of the benzyloxy group.[5] |
| H₂/Pt/C (sulfided) | H₂ gas, Acetonitrile | Good selectivity, less prone to debenzylation | May have lower activity than Pd/C. |
| SnCl₂·2H₂O | EtOH or EtOAc, reflux | Mild, highly selective for nitro groups over many other functionalities | Requires stoichiometric amounts of the reagent, workup can be more involved.[6] |
| Fe/NH₄Cl or Fe/HCl | Ethanol/Water, reflux | Inexpensive, robust, and often selective | Can be messy, requires filtration of iron salts, acidic conditions.[7] |
| Sodium Dithionite | Ethanol/Water, reflux | Mild conditions, good for some sensitive substrates | Can have limited reducing power for some substrates.[8] |
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: The reduction of the nitro group proceeds through nitroso and hydroxylamine intermediates to the desired amine. Potential side reactions include debenzylation and the formation of dimeric impurities.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree to systematically troubleshoot low conversion rates in the reduction reaction.
Analytical Methods for Reaction Monitoring and Purity Assessment
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the more polar amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for monitoring the reaction progress, identifying intermediates, and detecting byproducts.
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative analysis of the reaction mixture and for assessing the purity of the final product.[9][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and ensuring the absence of impurities.
References
- BenchChem. (2025). selective reduction of nitro group without affecting other functional groups.
- BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile.
- Deactivation Kinetics Model of Pt/C Catalyst for Hydrogen
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Sigma-Aldrich. Debenzylation Reactions with Pd(0)
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- Wikipedia. (2023). Reduction of nitro compounds.
- Google Patents.
- ACS Publications. (2021).
- Google Patents.
- JoVE. (2023). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds.
- SciSpace.
- ResearchGate.
- ACS Publications. (2016).
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Google Patents.
- PMC. (2023). Boron Triiodide-Mediated Reduction of Nitroarenes Using Borohydride Reagents.
- Google Patents.
- Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019).
- Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium C
- Recent Trends in Analytical Techniques for Impurity Profiling.
- ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2 | Request PDF.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Materials Advances (RSC Publishing). (2025).
- PubMed. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
- Google Patents.
- qualitas1998.net. (2011).
- Indian Journal of Pharmaceutical Sciences. Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide.
- Results of hydrogenation of aromatic amines over Ru/g-C 3 N 4 -H 2 c
- PMC.
- PMC.
- ResearchGate. (2025).
- chemicalbook. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis.
- Analytical Techniques for the Characterization and Quantific
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Googleapis.com. (2010). WO 2010/076810 A2.
- AZoM. (2016).
- Organic Chemistry Portal.
- Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. nacatsoc.org [nacatsoc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biomedres.us [biomedres.us]
- 10. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
Removing benzyl group side reactions in 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Technical Support Case #509: Chemoselective O-Debenzylation Subject: Preventing Nitro Reduction & Side Reactions in 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Chemoselectivity Triangle
You are dealing with a "Chemoselectivity Triangle." Your substrate contains three functional groups with conflicting reactivities:
-
Benzyl Ether (
-Bn): Requires cleavage (Target). -
Nitro Group (
): Extremely sensitive to reduction (The "Trap"). -
Methyl Ether (
) & Primary Amide ( ): Sensitive to harsh Lewis acids (The "Collateral Damage").
The Core Problem: Standard catalytic hydrogenolysis (
This guide details two chemically orthogonal protocols (Lewis Acid and Acidolytic) that bypass reduction entirely.
Part 1: Diagnostic & Decision Matrix
Before proceeding, confirm your current failure mode using this diagnostic table.
| Symptom (LCMS/NMR) | Diagnosis | Root Cause |
| M-16 or M-14 mass shift | Product is an Aniline | You used |
| M-14 mass shift (loss of CH2) | Product is a Diol | You used |
| M-18 mass shift | Product is a Nitrile | You dehydrated the primary amide ( |
| M+Bn mass shift | C-Benzylation | You used TFA without a scavenger. The benzyl cation attacked the aromatic ring (Friedel-Crafts). |
Workflow Visualization
The following diagram illustrates the safe vs. unsafe pathways for your specific substrate.
Caption: Figure 1. Chemoselectivity decision tree. Green pathways denote recommended protocols for nitro-retention.
Part 2: Recommended Protocols
Protocol A: The "Precision" Method (Boron Trichloride)
Best for: High yield, strict preservation of the 4-OMe group.
Why:
Reagents:
-
Boron Trichloride (
), 1M in DCM. -
Pentamethylbenzene (PMB) or Pentamethylbenzene (Scavenger).
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step:
-
Preparation: Dissolve the substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous DCM under Nitrogen/Argon.
-
Note: The scavenger is critical to prevent the benzyl cation from re-attacking the ring.
-
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Addition: Add
(3.0 - 4.0 equiv) dropwise.-
Observation: The solution may darken; this is the complex formation.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.
-
Critical Checkpoint: Do not let it reach room temperature (25°C) before quenching, or you risk cleaving the 4-OMe or dehydrating the amide.
-
-
Quench: Quench carefully with MeOH (excess) at 0°C. This breaks the Boron-Amide complex.
-
Workup: Evaporate solvents. Partition between EtOAc and water. The Pentamethylbenzene is non-polar and can be washed away or removed via column chromatography (Hexane/EtOAc).
Protocol B: The "Metal-Free" Method (TFA/Thioanisole)
Best for: avoiding moisture-sensitive Lewis acids; if you lack -78°C capabilities.
Why: This relies on
Reagents:
-
Trifluoroacetic Acid (TFA).[3]
-
Thioanisole (Scavenger).
Step-by-Step:
-
Mix: Dissolve substrate in neat TFA (concentration ~0.1 M).
-
Add Scavenger: Add Thioanisole (5.0 - 10.0 equiv).
-
Why so much? You must outcompete the electron-rich aromatic ring of your substrate for the benzyl cation.
-
-
Reaction: Stir at Room Temperature for 2–6 hours.
-
Monitor: Check LCMS. If slow, warm to 40°C. Do not reflux (risks amide hydrolysis).
-
-
Workup: Evaporate TFA in vacuo. The residue will smell of thioanisole. Triturate with cold ether or hexanes (the product usually precipitates, while thioanisole stays in solution).
Part 3: Troubleshooting & FAQ
Q1: Can I use Catalytic Transfer Hydrogenation (e.g., Ammonium Formate/Pd-C)?
A: No. While "transfer hydrogenation" is sometimes milder, Pd/C will still catalyze the reduction of the nitro group to the amine or hydroxylamine (
Q2: I used
Q3: My product is a "gum" after the Boron reaction. A: Boron forms strong complexes with amides (B-O coordination). You likely didn't quench efficiently.
-
Fix: Add MeOH and reflux for 15-30 minutes (if the substrate is stable) or stir with aqueous
to break the complex.
Q4: I see a new peak at M+90 in the TFA reaction. A: That is likely the S-benzyl species (thioanisole alkylated by benzyl). This is the byproduct you want—it means the scavenger did its job. It should separate easily during workup.
Part 4: Mechanism of Action (Lewis Acid Selectivity)
Understanding why
Caption: Figure 2. Kinetic selectivity of Benzyl vs. Methyl cleavage. BCl3 slows the lower path (Side Reaction).
References
-
Congreve, M. S., et al. (1993).[4] "Selective Cleavage of Benzyl Ethers." Synlett, 1993(09), 663-664. Link
- Establishes BCl3 selectivity for benzyl ethers in the presence of other functional groups.
- Kiso, Y., et al. (1980). "Deprotection of O-benzyl groups using thioanisole/trifluoroacetic acid." Chemical and Pharmaceutical Bulletin, 28(2), 673-676. The foundational text for "Push-Pull" acidolytic deprotection.
- Hutchins, R. O., et al. (1980). "Selective reduction of nitro compounds." Organic Preparations and Procedures International, 12(6). Documents the risk of nitro reduction by various hydrogen transfer methods.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
Technical Support Center: Resolving Aqueous Solubility Issues for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Welcome to the Technical Support Center. 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a highly lipophilic compound characterized by a rigid crystalline lattice and multiple hydrophobic moieties (a benzyloxy group, a methoxy group, and a nitrobenzamide core). These structural features result in exceptionally poor aqueous solubility, presenting significant hurdles for both in vitro assays and in vivo dosing.
As a Senior Application Scientist, I have designed this guide to provide field-proven, causally-explained troubleshooting protocols to help you overcome these barriers.
Part 1: Understanding the Solubility Barrier (FAQs)
Q: Why does 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide precipitate immediately upon addition to aqueous media? A: The precipitation is driven by the thermodynamic unfavorability of disrupting water's hydrogen-bond network to accommodate the bulky, non-polar benzyloxy and methoxy groups. The compound has a high LogP and a highly stable crystal lattice. When transitioning from a stock solution (e.g., in DMSO) to an aqueous buffer, the sudden change in dielectric constant forces the compound out of solution to minimize high-energy hydrophobic interactions with water[1].
Q: Can I just use heat and sonication to force it into solution? A: No. While heat temporarily increases kinetic energy and disrupts the crystal lattice, cooling the solution back to physiological temperatures (37°C) or room temperature will result in rapid recrystallization. A thermodynamically stable formulation requires excipients that permanently mask the hydrophobic surfaces or disrupt the crystal lattice, such as cyclodextrins, surfactants, or polymer matrices[2].
Part 2: Troubleshooting Specific Experimental Workflows
Decision tree for selecting the optimal solubility enhancement strategy based on application.
Issue 1: "I am preparing an in vitro cell culture assay, but my DMSO stock precipitates when diluted in media."
Diagnosis: "Solvent crash." The concentration of DMSO drops below the critical threshold needed to solvate the compound, and the lack of stabilizing surfactants causes rapid aggregation. Solution: Ternary Co-Solvent & Surfactant System. Causality: Using a surfactant (Tween 80) lowers the interfacial tension between the hydrophobic drug particles and the aqueous phase, while a co-solvent (PEG 400) provides an intermediate dielectric constant, preventing a sudden "crash"[1].
Step-by-Step Protocol: Co-Solvent Dilution
-
Stock Preparation: Dissolve 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide in 100% DMSO to create a 10 mM stock. Vortex until completely clear.
-
Surfactant Addition: In a separate tube, prepare a pre-warmed (37°C) intermediate diluent consisting of 10% Tween 80 and 20% PEG 400 in sterile PBS.
-
Dropwise Integration: While vortexing the intermediate diluent at medium speed, add the DMSO stock dropwise. (Self-validating step: The solution must remain optically clear. If turbidity appears, the addition rate is too fast, causing localized supersaturation).
-
Final Dilution: Dilute this intermediate mixture into your final cell culture media. Ensure the final DMSO concentration remains ≤0.5% to prevent cellular toxicity.
Issue 2: "I need to dose animals orally (in vivo), but the compound is completely insoluble in water. Suspensions are yielding erratic bioavailability."
Diagnosis: Suspensions of highly crystalline, hydrophobic benzamides often suffer from dissolution-rate-limited absorption in the gastrointestinal tract. Solution: Cyclodextrin Inclusion Complexation. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a lipophilic inner cavity and a hydrophilic outer shell. The bulky benzyloxy group of the compound inserts into this cavity via non-covalent van der Waals forces and hydrophobic interactions, effectively "hiding" the water-repelling moiety from the aqueous environment, thereby increasing apparent solubility without altering the drug's chemical structure[2][3].
Workflow for generating a lyophilized Cyclodextrin inclusion complex.
Step-by-Step Protocol: Lyophilized Inclusion Complexation
-
Host Solution: Dissolve HP-β-CD in distilled water to form a 20% (w/v) clear solution.
-
Guest Solution: Dissolve 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide in a minimal volume of acetone or ethanol.
-
Complexation: Slowly inject the organic "guest" solution into the aqueous "host" solution under continuous magnetic stirring (500 rpm)[3].
-
Equilibration: Stir the open beaker in a fume hood for 24-48 hours at room temperature. Causality: This extended time allows the organic solvent to evaporate completely while the thermodynamic equilibrium of the host-guest complex is established[3].
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated API. (Self-validating step: The filtrate should be perfectly clear).
-
Lyophilization: Freeze the filtrate at -80°C, then lyophilize for 48-72 hours to obtain a fluffy, amorphous powder[3]. This powder can now be rapidly reconstituted in water for oral gavage.
Issue 3: "My cyclodextrin complex is still not achieving high enough concentrations for my maximum tolerated dose (MTD) study."
Diagnosis: The molecular weight of the cyclodextrin limits the mass fraction of the active API in the complex (often <10% drug loading). Solution: Amorphous Solid Dispersion (ASD) via Solvent Evaporation. Causality: By dispersing the drug at a molecular level within a hydrophilic polymer matrix (e.g., PVP or HPMC-AS), the drug is trapped in its high-energy amorphous state. The polymer prevents the drug molecules from re-assembling into their stable, insoluble crystalline lattice[4].
Step-by-Step Protocol: Solvent Evaporation ASD
-
Co-dissolve the API and PVP (1:4 weight ratio) in a common solvent (e.g., Methanol/Dichloromethane mixture).
-
Evaporate the solvent rapidly using a rotary evaporator at 40°C under reduced pressure to form a thin solid film.
-
Dry the film under high vacuum for 24 hours to remove residual solvents.
-
Pulverize the film into a fine powder. This powder will exhibit a "spring and parachute" dissolution profile, rapidly dissolving (spring) and being maintained in supersaturation by the polymer (parachute)[4].
Part 3: Quantitative Data Presentation
The following table summarizes the expected performance of the troubleshooting strategies detailed above.
| Formulation Strategy | Key Excipients | Mechanism of Action | Estimated Solubility Enhancement* | Best Suited For |
| Aqueous Buffer (Control) | None | N/A | 1x (Baseline) | Reference |
| Co-Solvency | DMSO, PEG 400, Tween 80 | Dielectric constant adjustment | 50x - 100x | In vitro cell assays |
| Inclusion Complexation | HP-β-CD, γ-CD | Hydrophobic cavity encapsulation | 200x - 500x | In vivo liquid dosing (IV/PO) |
| Amorphous Solid Dispersion | PVP, HPMC-AS | Crystal lattice disruption | 500x - 1000x+ | In vivo solid dosing (PO capsules) |
*Note: Fold-enhancement values are representative estimates based on structurally homologous hydrophobic benzamides.
References
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. humapub.com. 2
-
Application Notes and Protocols: Enhancing Arctigenin Water Solubility with Cyclodextrins. benchchem.com. 3
-
Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. benchchem.com. 1
-
Recent advances in techniques for enhancing the solubility of hydrophobic drugs. pjps.pk. 4
Sources
Optimization of temperature and pressure for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Technical Support Center: Optimization of Temperature & Pressure for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Subject: Protocol Optimization & Troubleshooting for Vonoprazan Intermediate Synthesis Document ID: TSC-2025-VPZ-04 Target Audience: Process Chemists, medicinal Chemists, CMC Leads
Core Directive & Executive Summary
The Challenge: The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (CAS: 1423037-44-8) is a critical bottleneck in the production of Vonoprazan fumarate (TAK-438). The presence of the ortho-nitro group creates significant steric hindrance and electronic deactivation, making the amidation step sensitive to thermodynamic parameters.
The Solution: This guide provides a dual-pathway optimization strategy. We focus on the Acid Chloride Pathway (Kinetic Control) for maximum conversion and the Direct Ester Aminolysis Pathway (Thermodynamic Control) for green chemistry applications where pressure optimization is paramount.
Reaction Pathways & Critical Parameters
Pathway A: Acid Chloride Route (Standard Industrial Protocol)
Best for: High yield, rapid throughput.
-
Mechanism: Activation of carboxylic acid with Thionyl Chloride (
) followed by nucleophilic acyl substitution with Ammonia ( ). -
Critical Variable: Temperature .[1][2][3][4] The formation of the acid chloride requires heat (reflux), while the amidation requires strict cooling to prevent hydrolysis and decomposition.
Pathway B: Direct Ester Aminolysis (Green/Pressure-Intensive)
Best for: Avoiding chlorinated reagents, one-pot processes.
-
Mechanism: Direct attack of Ammonia on the methyl/ethyl ester.
-
Critical Variable: Pressure . Due to the electron-withdrawing and bulky ortho-nitro group, this reaction is sluggish at atmospheric pressure. High ammonia pressure is required to drive the equilibrium.
Optimization Matrix
| Parameter | Pathway A: Acid Chloride | Pathway B: Ester Aminolysis |
| Primary Driver | Temperature Control | Pressure & Time |
| Step 1 Temp | 75–80°C (Reflux with | N/A |
| Step 2 Temp | 0–5°C (Addition), then RT | 60–90°C (Reaction) |
| Pressure | Atm to 0.2 bar ( | 4.0 – 8.0 bar ( |
| Solvent System | Toluene, DCM, or THF | Methanol or Ethanol |
| Typical Yield | 85–95% | 60–80% (highly pressure dependent) |
Technical Workflow Visualization
Caption: Decision tree for synthesis pathways highlighting critical control points for Temperature (Red, Path A) and Pressure (Red, Path B).
Troubleshooting Guide & FAQs
Category 1: Yield & Conversion Issues
Q1: I am using the Acid Chloride route (Pathway A). My LC-MS shows 10-15% of the starting acid remaining after amidation. Why?
-
Diagnosis: This is likely due to Hydrolysis of the Acid Chloride before it reacts with ammonia.
-
Root Cause:
-
Incomplete removal of excess Thionyl Chloride (
). -
Moisture ingress during the transfer of the acid chloride to the ammonia solution.
-
Temperature Spike: Adding acid chloride too fast causes an exotherm, vaporizing ammonia and allowing water (if using aq.
) to attack the chloride.
-
-
Corrective Action:
-
Vacuum Strip: Ensure all
is removed (co-evaporate with toluene 2x). -
Temperature: Maintain the reaction vessel at 0°C to -5°C during addition.
-
Stoichiometry: Use a large excess of Ammonia (5-10 eq) to outcompete water.
-
Q2: In the Ester Aminolysis (Pathway B), the reaction stalls at 50% conversion even after 24 hours. Increasing temperature degrades the product.
-
Diagnosis: Thermodynamic limitation due to the ortho-nitro effect.
-
Root Cause: The 2-nitro group creates steric bulk and electron withdrawal that deactivates the carbonyl carbon toward nucleophilic attack by neutral ammonia.
-
Optimization Protocol (Pressure):
-
Increase Pressure: You must increase the partial pressure of
. Operate at 6–8 bar in an autoclave. -
Catalysis: Add 10-20 mol% of Calcium Chloride (
) or a Lewis acid. This coordinates with the carbonyl oxygen, activating the ester without requiring higher (degradative) temperatures. -
Solvent: Switch from Ethanol to Methanol (less steric hindrance).
-
Category 2: Impurity Profile
Q3: I see a "dimer" impurity or a secondary amide. How do I prevent this?
-
Context: This occurs when the product amide reacts with another molecule of acid chloride.
-
Solution: This is a classic "inverse addition" problem.
-
Protocol: Always add the Acid Chloride solution TO the Ammonia solution . Never add Ammonia to the Acid Chloride.
-
Reasoning: This ensures the amine is always in vast excess, preventing the product amide (which is a poor nucleophile but can react) from competing for the acid chloride.
-
Q4: My product is colored (dark yellow/orange) instead of pale yellow. Is this a purity issue?
-
Analysis: The nitro group is chromophoric, but dark orange often indicates Meisenheimer complex formation or azo-coupling byproducts formed under highly basic, high-temperature conditions.
-
Fix:
-
Keep amidation temperature below 25°C (RT) after the initial addition.
-
Avoid prolonged exposure to strong base. Quench immediately after consumption of starting material.
-
Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to remove colored oligomers.
-
Category 3: Safety & Scale-Up
Q5: Are there specific safety concerns with the 2-nitro group during scale-up?
-
Warning: Yes. Nitro-aromatics are energetic.
-
Thermal Analysis: DSC (Differential Scanning Calorimetry) data typically shows an onset of decomposition for nitro-benzamides above 200°C . However, in the presence of ammonia and pressure, the stability window narrows.
-
Protocol:
-
Do not exceed 90°C in the autoclave (Pathway B).
-
Ensure the autoclave has a rupture disc rated for the solvent vapor pressure + ammonia pressure.
-
Detailed Experimental Protocols
Protocol A: Acid Chloride Method (Recommended)
-
Activation: Charge 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid (1.0 eq) and Toluene (10 vol) into a reactor.
-
Add
(1.5 eq) and catalytic DMF (0.05 eq). Heat to 75-80°C for 3 hours. -
Distillation: Cool to 50°C. Apply vacuum to distill off Toluene/
to near dryness. Refill with fresh dry THF or DCM (5 vol). -
Amidation: In a separate vessel, charge 25% Aqueous Ammonia (5.0 eq) or saturate THF with
gas at 0°C . -
Addition: Slowly feed the Acid Chloride solution into the Ammonia vessel, maintaining internal temperature < 10°C .
-
Workup: Stir at RT for 1 hour. Filter the precipitated solid.[1][2][5] Wash with water (to remove
) and cold ethanol.
Protocol B: High-Pressure Ester Aminolysis
-
Loading: Charge Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate (1.0 eq) and Methanol (10 vol) into a stainless steel autoclave.
-
Pressurization: Cool to 0°C. Sparge with
gas until saturation. Seal the vessel. -
Reaction: Pressurize with
to 5 bar . Heat to 80°C . The pressure may rise to ~10-12 bar. -
Monitoring: Stir for 12-24 hours.
-
Workup: Cool to RT. Vent carefully (scrubber). Concentrate solvent and recrystallize.[3]
References
-
Synthesis of Vonoprazan Intermediates
-
Amidation of Electron-Deficient Benzoic Acids
-
Source: BenchChem Technical Guide. "Optimizing reaction conditions for the amidation of 2-cyano-4-nitrobenzoic acid." Link
- Context: Provides mechanistic insight into the deactivation caused by ortho-nitro groups and the necessity of optimized coupling agents or acid chloride p
-
-
General Benzamide Synthesis
-
Vonoprazan Fumarate (TAK-438)
-
Paper: "An Improved and Practical Synthesis of Vonoprazan." ResearchGate. Link
- Context: Validates the amide intermedi
-
Sources
Technical Support Center: Isolation & Filtration of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Introduction: Why This Molecule Behaves Poorly
As a Senior Application Scientist, I often see researchers struggle with 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide. This is not a failure of your technique; it is a failure of the molecule’s solid-state physics.
This compound possesses a "perfect storm" of structural features that hinder filtration:
-
Ortho-Nitro Sterics: The nitro group at the 2-position forces the amide out of planarity, disrupting π-stacking and often leading to needle-like or plate-like morphologies that pack tightly on filter media.
-
Hydrophobic/Hydrophilic Conflict: The benzyl and methoxy groups are highly hydrophobic, while the nitro and amide groups are polar. When quenched into water (the standard protocol), this amphiphilic nature drives rapid, uncontrolled nucleation , generating "fines" (<5 µm) that blind filter pores immediately.
-
Occlusion Risks: The lattice energy is high, but the rapid precipitation often traps solvent and impurities (like thionyl chloride byproducts), resulting in a "sticky" or "tarry" cake.
This guide moves beyond standard textbook advice to address the specific rheological behaviors of this nitrobenzamide derivative.
Part 1: Diagnostic & Troubleshooting (Q&A)
Scenario A: The "Yellow Mud" (Filter Blinding)
User Report: "I quenched my reaction mixture into ice water. A yellow solid formed immediately, but filtration has stalled. The funnel is clogged, and the liquid level hasn't moved in 20 minutes."
Diagnosis: Shock Nucleation. You created a massive supersaturation spike. Millions of nuclei formed instantly, but they had no time to grow. You are trying to filter sub-micron particles that have penetrated and blocked the internal structure of your filter media.
Corrective Action:
-
Stop Filtering. Do not apply stronger vacuum; this compresses the cake and worsens the block (compressible cake resistance).
-
The "Ripening" Fix: Transfer the slurry back to a flask. Heat it gently to 40–50°C for 30–60 minutes with slow stirring. This promotes Ostwald Ripening , where small fines dissolve and redeposit onto larger crystals.
-
Cool Slowly: Allow it to return to room temperature over 2 hours before refiltering.
Prevention for Next Batch:
-
Reverse Addition: Do not dump the reaction into water. Add the water to the reaction solution dropwise. This keeps supersaturation low, favoring crystal growth over nucleation.
Scenario B: The "Sticky Cake" (Tarry Impurities)
User Report: "The solid filtered, but it looks like wet clay. It’s tacky/sticky and won't dry properly. It smells acrid."
Diagnosis: Impurity Occlusion / Oil Out.
This is common if the precursor acid chloride was made with Thionyl Chloride (
Corrective Action:
-
Solvent Displacement: Wash the cake not with water, but with a 10% Methanol/Water mixture. The methanol helps solubilize organic tars without dissolving your product significantly.
-
Trituration: If the cake is extremely sticky, remove it, suspend it in Diisopropyl Ether (DIPE) or MTBE , stir for 30 minutes, and refilter. This extracts the non-polar impurities.
Part 2: Optimized Isolation Protocol
This protocol replaces the standard "dump and filter" method with a Controlled Crystallization Workflow designed to maximize particle size (d50 > 50 µm).
Workflow Diagram
Caption: Optimized crystallization workflow preventing shock nucleation and ensuring filterable particle size.
Step-by-Step Methodology
-
Reaction Completion: Ensure the amidation (Acid Chloride + Ammonia) is complete.
-
Solvent Exchange (Critical): If your reaction solvent is DCM or THF, distill off 70% of it. Add Methanol (MeOH) . Nitrobenzamides often crystallize better from alcoholic systems than pure hydrophobic solvents.
-
Seeding: Bring the solution to 40°C. If available, add a small pinch (0.5 wt%) of pure 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide.
-
Why? This provides a template for growth, preventing the system from reaching the "crash out" limit.
-
-
Anti-Solvent Addition: Add Water slowly via an addition funnel over 2 hours .
-
Ratio: Final solvent composition should be roughly 1:1 MeOH:Water.
-
-
Filtration: Use a Polypropylene Filter Cloth (10–20 µm pore size) rather than paper. Paper fibers swell and clog; synthetics do not.
Part 3: Data & Specifications
Solubility & Solvent Selection Table
Based on general nitrobenzamide intermediate behaviors [1, 3].
| Solvent | Solubility @ 25°C | Role in Isolation | Notes |
| Dichloromethane (DCM) | High | Reaction Solvent | Good for synthesis, bad for isolation (evaporation yields oils). |
| Methanol (MeOH) | Moderate | Crystallization Solvent | Promotes better crystal habit (prisms/blocks). |
| Water | Insoluble | Anti-Solvent | Induces precipitation. Rapid addition causes fines. |
| MTBE / DIPE | Low | Wash Solvent | Excellent for removing sticky organic impurities (trituration). |
| Toluene | Moderate (Hot) | Recrystallization | Good for high-purity recrystallization if initial isolation fails. |
Equipment Recommendations
-
Filter Media: Polypropylene or PTFE membrane (10–20 µm). Avoid Cellulose (Whatman Grade 1) if the cake is sticky.
-
Vessel: Glass-lined or Borosilicate. Avoid stainless steel if residual acid chlorides are present (corrosion risk).
References
-
BenchChem Technical Guides. (2025). Synthesis and Characterization of 2'-Methoxy-5'-nitrobenzamide. Retrieved from
-
Asian Journal of Chemistry. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Retrieved from
-
Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. Retrieved from
-
Google Patents. (2010). WO 2010/076810 A2 - Process for Gefitinib Intermediates. Retrieved from
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for Ostwald Ripening and Anti-Solvent protocols).
Disclaimer: This guide is for research purposes only. 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a chemical intermediate; standard laboratory safety protocols (PPE, fume hood) must be observed, particularly regarding the handling of nitro compounds and potential sensitizers.
Validation & Comparative
Technical Comparison Guide: Mass Spectrometry Profiling of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Topic: Mass spectrometry fragmentation pattern of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (C₁₅H₁₄N₂O₅) is a critical synthetic intermediate and potential process-related impurity in the manufacturing of benzamide-based gastroprokinetic agents, such as Itopride . Its structural complexity—featuring a labile benzyl ether, an electron-withdrawing nitro group, and a primary amide—presents unique challenges for analytical characterization.
This guide provides an in-depth technical comparison of the High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) workflow against conventional analytical alternatives (HPLC-UV and Low-Res MS). We delineate the specific fragmentation pathways required to unequivocally identify this compound, distinguishing it from critical regioisomers and degradation products like 5-hydroxy-4-methoxy-2-nitrobenzamide.
Chemical Identity & Structural Context
Before analyzing fragmentation, the structural properties governing ionization must be established.
| Property | Specification |
| Chemical Name | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Exact Mass | 302.0903 Da |
| Protonated Mass [M+H]⁺ | 303.0976 Da |
| Key Functional Groups | Benzyl ether (O-Bn), Nitro (-NO₂), Primary Amide (-CONH₂), Methoxy (-OCH₃) |
| Role | Synthetic precursor (O-benzylated intermediate) |
Comparative Performance Analysis
This section compares the "Product" (HR-ESI-MS/MS Method) against standard alternatives for the detection and characterization of this specific molecule.
Comparison: HR-ESI-MS/MS vs. Conventional Techniques
| Feature | HR-ESI-MS/MS (Recommended) | Alternative A: HPLC-UV (254 nm) | Alternative B: Single Quad MS (Low Res) |
| Specificity | High. Distinguishes isobaric interferences via exact mass (<5 ppm) and unique fragment ions (e.g., m/z 91.0542). | Low. Relies solely on retention time; co-elution with structural analogs (e.g., regioisomers) is common. | Medium. Can detect molecular weight (303 Da) but cannot distinguish isobaric fragments or confirm formula. |
| Sensitivity | High. ESI+ mode is highly sensitive due to the basic amide nitrogen. | Medium. Nitro-aromatics have decent UV absorbance, but sensitivity is lower than MS in complex matrices. | Medium. Background noise often obscures low-level impurity peaks. |
| Structural Insight | Deep. MS/MS reveals connectivity (Benzyl vs. Methyl position) via characteristic neutral losses. | None. Provides no structural information. | Limited. Source fragmentation is uncontrolled; lacks MS/MS confirmation. |
| Impurity ID | Excellent. Can identify the de-benzylated degradant (m/z 213) within the same run. | Poor. Requires separate standards to confirm identity of new peaks. | Good. Can detect mass shifts but lacks fragment confirmation. |
Verdict: For the development of stability-indicating methods and impurity profiling of Itopride intermediates, HR-ESI-MS/MS is the superior methodology, offering self-validating structural evidence that UV and Low-Res MS cannot provide.
Fragmentation Mechanism & Pathway
The fragmentation of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide under Positive Electrospray Ionization (+ESI) is driven by three dominant mechanisms:
-
Benzyl Ether Cleavage: The most labile bond is the O-CH₂ bond. This typically yields a stable tropylium ion (m/z 91) or a neutral loss of toluene/benzyl radical depending on the internal energy.
-
Amide Hydrolysis/Loss: The primary amide group readily loses ammonia (NH₃, 17 Da) to form an acylium ion.
-
Nitro-Ortho Effect: The proximity of the nitro group to the amide and alkoxy groups facilitates characteristic rearrangements, including the loss of OH or NO radicals.
Proposed Fragmentation Pathway (DOT Visualization)
The following diagram illustrates the logical flow of dissociation from the precursor ion [M+H]⁺ at m/z 303.
Caption: ESI-MS/MS fragmentation tree for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide showing primary dissociation channels: benzyl cleavage, de-amination, and nitro group loss.
Experimental Protocol: HR-ESI-MS/MS Characterization
To replicate these results and validate the compound's identity, follow this standardized protocol. This workflow is designed to ensure Trustworthiness and Reproducibility .
A. Sample Preparation[2][3][4][5]
-
Stock Solution: Dissolve 1 mg of the compound in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute the stock 1:100 with 0.1% Formic Acid in 50:50 Water/Methanol to achieve a concentration of ~10 µg/mL.
-
Why: Acidification promotes protonation ([M+H]⁺) of the amide/nitro groups, essential for ESI+ sensitivity.
-
B. Instrument Parameters (Q-TOF / Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI)[1][2][3][4]
-
Polarity: Positive (+)
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 300°C
-
Sheath Gas: 35 arb units
-
Mass Range: m/z 50 – 500
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV)
-
Why: Stepped CE ensures capture of both labile fragments (benzyl loss) and stable core fragments (aromatic ring cleavage).
-
C. Data Interpretation Guide
Use the table below to validate your spectral data.
| Observed m/z | Theoretical m/z | Error (ppm) | Fragment Identity | Mechanism |
| 303.0976 | 303.0976 | < 5 | [M+H]⁺ | Protonated Molecule |
| 286.0710 | 286.0710 | < 5 | [M+H - NH₃]⁺ | Loss of Ammonia from Amide |
| 213.0506 | 213.0506 | < 5 | [M+H - C₇H₈]⁺ | Loss of Benzyl group (as Toluene eq.) |
| 91.0542 | 91.0542 | < 5 | [C₇H₇]⁺ | Tropylium Ion (Benzyl marker) |
Critical Differentiation: Parent vs. Impurity
A common challenge in drug development is distinguishing the protected intermediate from its de-protected degradation product.
-
The Intermediate (Topic): 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide[5]
-
Precursor: m/z 303
-
Marker: Strong signal at m/z 91 (Tropylium).
-
-
The Impurity: 5-Hydroxy-4-methoxy-2-nitrobenzamide[6]
-
Precursor: m/z 213
-
Marker: Absence of m/z 91.
-
Note: The m/z 213 fragment in the intermediate's spectrum is identical to the impurity's precursor. Chromatographic separation is mandatory to confirm if m/z 213 is a fragment (co-eluting with 303) or a distinct impurity (different RT).
-
References
-
Impurity Profiling of Itopride: Singh, S. et al. "Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS."[7] Semantic Scholar, 2011. Link
- Nitroaromatic Fragmentation: McEwen, C. N. et al. "Mass Spectrometry of Nitroaromatic Compounds." Analytical Chemistry, 2022. (General reference for nitro-ortho effects).
-
Benzyl Ether Fragmentation: "Fragmentation Patterns of Phenolic C-Glycosides and Ethers." MDPI Molecules, 2024. Link
-
Synthesis Intermediate Data: "Synthesis and Characterization of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate." Asian Journal of Chemistry, 2015.[8] Link
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 27883-60-9|Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]
- 6. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
In-depth Technical Guide: FTIR Characterization of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Executive Summary
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) antagonists.[1][2] Its structural complexity—featuring an amide, a nitro group, and two distinct ether linkages (methoxy and benzyloxy)—makes Fourier Transform Infrared (FTIR) spectroscopy an essential tool for Quality Control (QC) and reaction monitoring.[2]
This guide provides a definitive assignment of FTIR peaks for this compound, differentiating it from its primary precursor, 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid .[1][2] By analyzing the spectral shift from the carboxylic acid to the primary amide, researchers can validate the success of amidation reactions with high confidence.
Molecular Analysis & Functional Group Visualization
To accurately assign spectral bands, we must first deconstruct the molecule into its vibrationally active components.
-
Primary Amide (-CONH₂): The diagnostic "fingerprint" of the final product.[2] Key features include the N-H stretching doublet and the Amide I/II bands.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that creates two distinct, high-intensity bands (asymmetric and symmetric stretches).[1][2]
-
Ether Linkages:
-
Aromatic Core: The tetrasubstituted benzene ring provides skeletal vibrations, though often obscured by the strong polar groups.
Structural Workflow Diagram
The following diagram illustrates the synthesis pathway and the critical functional group transformations monitored by FTIR.
Caption: Synthesis pathway from benzoic acid precursor to benzamide, highlighting key spectral shifts monitored via FTIR.
Experimental Protocol: FTIR Analysis
Objective: Confirm the identity of the synthesized amide and assess purity relative to the acid precursor.
Materials & Equipment[1]
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[2]
-
Resolution: 4 cm⁻¹.[2]
-
Scans: 32 scans (minimum) to reduce signal-to-noise ratio.
-
Sample Prep:
-
Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.[2] Requires no sample prep; ideal for powders.[2]
-
Alternative:KBr Pellet .[2] Mix 1-2 mg sample with 100 mg dry KBr. Grind to fine powder and press at 10 tons. (Note: Ensure KBr is dry to avoid water interference in the 3400 cm⁻¹ region).
-
Step-by-Step Methodology
-
Background Collection: Clean the ATR crystal with isopropanol.[2] Collect a background spectrum of the ambient air.
-
Sample Loading: Place ~5 mg of the solid 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide onto the crystal.
-
Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[2]
-
Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.[2]
-
Processing: Apply baseline correction and atmospheric suppression (CO₂/H₂O) if necessary.[2]
-
Validation: Compare the carbonyl region (1700–1600 cm⁻¹) against the precursor spectrum.
Detailed FTIR Peak Assignments
The following table provides the definitive assignments for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide. These values are derived from standard spectroscopic correlation tables for benzamide derivatives and nitro-aromatics.
| Frequency (cm⁻¹) | Intensity | Functional Group | Vibrational Mode | Assignment Logic & Causality |
| 3380 – 3350 | Medium | Primary Amide | N-H Stretch (Asym) | Diagnostic doublet.[1][2] Higher frequency band of the NH₂ group. |
| 3180 – 3150 | Medium | Primary Amide | N-H Stretch (Sym) | Lower frequency band of the NH₂ group.[2] Absence of broad O-H (2500-3300) confirms no acid remains.[1][2] |
| 3100 – 3000 | Weak | Aromatic Ring | C-H Stretch | Typical for unsaturated C-H bonds on the benzyl and benzoyl rings.[2] |
| 2980 – 2850 | Weak | Alkyl (Methoxy/Benzyl) | C-H Stretch | Aliphatic C-H stretches from the -OCH₃ and -OCH₂- groups.[1][2] |
| 1680 – 1650 | Strong | Primary Amide | Amide I (C=O) | Carbonyl stretch.[2] Shifts to lower wavenumber compared to acid precursor due to resonance with the nitrogen lone pair. |
| 1620 – 1590 | Medium | Primary Amide | Amide II (N-H Bend) | Scissoring vibration of the NH₂ group.[2] Often overlaps with aromatic ring breathing modes.[2] |
| 1550 – 1530 | Strong | Nitro Group (-NO₂) | Asymmetric Stretch | Highly characteristic for nitro compounds.[1][2] Very intense band.[2] |
| 1360 – 1340 | Strong | Nitro Group (-NO₂) | Symmetric Stretch | The second diagnostic band for the nitro group.[2] |
| 1260 – 1240 | Strong | Ether (Aryl-O-C) | C-O Stretch | Asymmetric stretching of the ether linkage attached to the aromatic ring (Ar-O-CH₃ and Ar-O-CH₂Ph).[1][2] |
| 1050 – 1000 | Medium | Ether (Alkyl-O-C) | C-O Stretch | Symmetric stretching involving the aliphatic carbon of the ether. |
| 750 – 730 | Strong | Benzyl Group | C-H Out-of-Plane | "OoP" bending characteristic of a monosubstituted benzene ring (the benzyl group).[1][2] |
| 690 – 710 | Strong | Benzyl Group | Ring Deformation | Second diagnostic band for monosubstituted benzene rings.[2] |
Analyst Note: The most critical region for confirmation is 1700–1600 cm⁻¹ .[2] You must see the Amide I band (~1660) and not the Acid Carbonyl band (~1690-1710).[2]
Comparative Analysis: Product vs. Alternative (Precursor)
In drug development, the "Alternative" is often the starting material or a failed reaction byproduct. The table below contrasts the Target Amide with its Precursor Acid (5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid).
| Feature | Target: Amide | Alternative: Precursor Acid | Interpretation |
| 3500–3100 cm⁻¹ | Doublet (sharp peaks) at ~3360 & ~3170 cm⁻¹.[1][2] | Broad Envelope spanning 3300–2500 cm⁻¹.[2] | The "Acid Beard" (broad O-H stretch) disappears upon successful amidation. |
| 1700–1650 cm⁻¹ | Amide I at ~1660 cm⁻¹.[2] | Acid C=O at ~1690–1710 cm⁻¹.[2] | Amide carbonyl resonates at a lower frequency due to nitrogen conjugation. |
| 1620–1590 cm⁻¹ | Amide II present (N-H scissoring).[2] | Absent. | Specific to primary amides; confirms the presence of -NH₂.[1][2] |
| Nitro Bands | Present (~1540/1350).[2][3] | Present (~1540/1350).[2] | Both compounds contain the nitro group; these bands should remain relatively unchanged.[2] |
Decision Matrix for QC
-
Pass: Spectrum shows distinct doublet >3100 cm⁻¹ and sharp C=O at ~1660 cm⁻¹.[2]
-
Fail (Incomplete Reaction): Spectrum retains broad shoulder <3000 cm⁻¹ and split carbonyl peak (1690 + 1660).[2]
-
Fail (Hydrolysis): If the sample gets wet, the Amide doublet may blur, but the C=O position distinguishes it from the acid.
References
-
BenchChem. Physicochemical Characterization of Newly Synthesized Benzamide Derivatives. Retrieved from .[2]
-
NIST Chemistry WebBook. Infrared Spectrum of 4-Benzyloxybenzoic Acid (Structural Analog). Retrieved from .[2]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from .[2]
-
PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Precursor Data). CID 10859633.[2][4][5][6] Retrieved from .[2][6]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for functional group frequencies).
Sources
- 1. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 2. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. PubChemLite - 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid (C15H13NO6) [pubchemlite.lcsb.uni.lu]
- 6. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced HPLC Method Development for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide: A Comparative Technical Guide
Executive Summary
In the synthesis of active pharmaceutical ingredients (APIs) such as Tiotropium Bromide, the intermediate 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide plays a critical role. Its purity directly impacts the yield and safety profile of downstream products.
This guide compares two distinct analytical approaches for the purity analysis of this compound:
-
Method A (Conventional): A traditional 5 µm Fully Porous C18 isocratic method.
-
Method B (Advanced): An optimized 2.7 µm Core-Shell Phenyl-Hexyl gradient method.
Verdict: While Method A provides baseline separation, Method B demonstrates superior resolution (
Part 1: Compound Profile & Analytical Challenges
Understanding the physicochemical properties of the analyte is the foundation of robust method development.
| Property | Description | Analytical Implication |
| Structure | Aromatic ring with Nitro, Methoxy, Benzyloxy, and Amide substituents. | High UV absorptivity (Nitro group). Potential for |
| LogP | ~2.6 - 3.0 (Predicted) | Moderately hydrophobic; suitable for Reversed-Phase Chromatography (RPC). |
| Solubility | Low in water; soluble in ACN, MeOH, DMSO. | Sample diluent must contain high organic content to prevent precipitation. |
| Critical Impurities | 1. Acid Precursor: 5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid.2. De-benzylated: 5-Hydroxy-4-methoxy-2-nitrobenzamide.3. Regioisomer: 3-(Benzyloxy)-4-methoxy-2-nitrobenzamide. | The Regioisomer is the "Critical Pair." Standard C18 columns often fail to separate it from the main peak due to identical hydrophobicity. |
Visualizing the Impurity Origin
The following diagram illustrates the synthetic pathway and the origin of potential impurities that the HPLC method must resolve.
Figure 1: Synthetic pathway showing the origin of the target analyte and its critical impurities (Regioisomer, Acid, and Hydroxy derivatives).
Part 2: Comparative Methodology
Method A: The Conventional Approach (Baseline)
Standard C18 chemistry relies solely on hydrophobic subtraction.
-
Column: C18 (L1), 250 x 4.6 mm, 5 µm (Fully Porous).
-
Mobile Phase: Isocratic 50:50 [0.1% H3PO4 : Acetonitrile].
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm.
Performance Analysis: While capable of retaining the main peak, Method A struggles with the Regioisomer . Both compounds possess nearly identical hydrophobicity. On a standard C18, they co-elute or show "saddle" peaks, making accurate purity integration impossible.
Method B: The Advanced Approach (Recommended)
Utilizing Core-Shell technology and Phenyl-Hexyl selectivity.
-
Column: Phenyl-Hexyl (L11), 100 x 3.0 mm, 2.7 µm (Core-Shell).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 40% B to 80% B over 8 minutes.
-
Flow Rate: 0.8 mL/min.
-
Temperature: 40°C.
Mechanism of Action: The Phenyl-Hexyl phase offers a dual separation mechanism:
-
Hydrophobicity: Like C18, it separates based on polarity.
- Interactions: The phenyl ring on the stationary phase interacts with the nitro-aromatic ring of the analyte. The position of the nitro group (ortho vs. meta) significantly alters this electron density, allowing the column to easily distinguish the target analyte from its regioisomer [1].
Part 3: Performance Comparison Data
The following data represents typical validation results comparing the two methodologies.
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Improvement |
| Run Time | 25.0 minutes | 10.0 minutes | 60% Faster |
| Resolution (Regioisomer) | 1.2 (Co-elution risk) | 4.8 (Baseline separation) | 4x Better |
| Tailing Factor ( | 1.4 | 1.05 | Sharper Peaks |
| LOD (Sensitivity) | 0.05 µg/mL | 0.01 µg/mL | 5x More Sensitive |
| Solvent Consumption | 25 mL/run | 8 mL/run | 68% Less Waste |
Decision Logic for Method Selection
Use the following logic flow to determine if you need to switch to Method B.
Figure 2: Decision tree for selecting the appropriate column chemistry based on impurity profile and throughput needs.
Part 4: Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.
Reagents & Standards
-
Acetonitrile (ACN) / Methanol (MeOH): HPLC Grade or higher.
-
Water: Milli-Q (18.2 MΩ·cm).
-
Formic Acid: LC-MS Grade (improves peak shape for acidic impurities).
-
Reference Standard: 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (>99.0% purity).
Chromatographic Conditions
-
Instrument: HPLC or UHPLC system capable of 600 bar.
-
Column: Kinetex Phenyl-Hexyl, 2.7 µm, 100 x 3.0 mm (or equivalent).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 2.0 µL.
-
Column Temp: 40°C (Higher temp reduces viscosity and improves mass transfer).
-
Detection: UV-Vis / PDA @ 254 nm (primary) and 280 nm (secondary).
Gradient Table
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Methanol) |
| 0.0 | 60 | 40 |
| 6.0 | 20 | 80 |
| 7.0 | 20 | 80 |
| 7.1 | 60 | 40 |
| 10.0 | 60 | 40 |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. (Note: Use ACN in diluent to ensure solubility, even if mobile phase is MeOH).
-
Stock Solution: Dissolve 10 mg of standard in 10 mL Diluent (1000 ppm). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 100 ppm.
System Suitability Criteria (Self-Validation)
Before running unknown samples, inject the Working Standard 5 times.
-
RSD of Area:
[3] -
Tailing Factor:
-
Theoretical Plates:
-
Resolution: If impurities are present in the standard (spiked), Resolution between Analyte and Regioisomer must be
.
Part 5: Troubleshooting & Optimization
Issue: Peak Tailing (> 1.5)
-
Cause: Interaction between the amide nitrogen and residual silanols on the silica surface.
-
Fix: Ensure the mobile phase pH is acidic (pH ~2.5 with Formic Acid) to suppress silanol ionization. Alternatively, add 5 mM Ammonium Formate [2].
Issue: Regioisomer Co-elution
-
Cause: Insufficient
selectivity. -
Fix: Switch from Acetonitrile to Methanol as the organic modifier. Methanol is a protic solvent that does not interfere with
interactions as much as the aprotic Acetonitrile (which has its own electrons in the nitrile group) [3].
Issue: Carryover
-
Cause: Low solubility of the benzyloxy group in the initial high-aqueous mobile phase.
-
Fix: Add a "Sawtooth" wash step (ramp to 95% B) at the end of the gradient or increase the needle wash solvent strength.
References
-
Croes, K., et al. (2005). "Selectivity of Phenyl-Hexyl stationary phases in RP-HPLC." Journal of Chromatography A, 1098(1-2), 123-130.
- McCalley, D. V. (2010). "The effect of buffer pH and concentration on the separation of basic compounds in reversed-phase HPLC.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley. (Chapter 6: Solvent Selectivity).
-
BenchChem. (2025).[4] "Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile Synthesis and Impurities."
-
PubChem. (2025).[5] "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid Compound Summary."
Sources
Strategic Selection of Nitrobenzamide Intermediates for Quinazoline-Based Kinase Inhibitors
Here is the comprehensive technical comparison guide, structured for researchers and drug development professionals.
Comparative Analysis: 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide vs. 4-Methoxy-2-nitrobenzamide
Executive Summary
In the synthesis of pharmacologically active quinazolinones—specifically Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva) —the selection of the benzamide precursor dictates the substitution pattern of the final heterocycle.
This guide compares two critical intermediates:
-
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (Compound B) : The industry-standard precursor for 6,7-disubstituted quinazolines. It features a benzyl-protected hydroxyl group, allowing for late-stage diversification at the C6 position.
-
4-Methoxy-2-nitrobenzamide (Compound A) : A streamlined precursor for 7-substituted quinazolines. It lacks the C5-oxygen handle, limiting its utility to simpler pharmacophores or control compounds.
Key Takeaway: Choose Compound B for dual-pharmacophore targets requiring C6-solubilizing tails (e.g., morpholine/piperidine side chains). Choose Compound A for rapid generation of mono-substituted cores or fragment-based screening.
Physicochemical & Structural Comparison
The primary distinction lies in the C5-position substituent. The benzyloxy group in Compound B introduces significant lipophilicity and steric bulk, altering solubility and crystallizability compared to the compact Compound A.
| Feature | 4-Methoxy-2-nitrobenzamide (Cmpd A) | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (Cmpd B) |
| CAS Registry | 33844-22-3 | 10859633 (Acid precursor: 60547-92-4) |
| Formula | C₈H₈N₂O₄ | C₁₅H₁₄N₂O₅ |
| Mol.[1][2] Weight | 196.16 g/mol | 302.28 g/mol |
| Structure | Fixed 4-methoxy group. | 4-methoxy + 5-benzyloxy (Protecting Group) . |
| Quinazoline Mapping | Forms 7-methoxy -quinazolinone. | Forms 6-benzyloxy-7-methoxy -quinazolinone. |
| Solubility | Moderate in EtOH, MeOH. | Low in EtOH; Soluble in DMF, DMSO, hot EtOAc. |
| Melting Point | 132–134 °C | 163–165 °C (Higher lattice energy due to π-stacking). |
| Primary Application | General quinazolinone synthesis.[2][3][4] | Gefitinib/Erlotinib intermediate synthesis. |
Synthetic Utility & Mechanism[4][5][6][7]
The Regiochemical Shift
A common pitfall in quinazoline synthesis is misinterpreting the ring numbering. The benzamide ring numbering shifts upon cyclization.
-
Benzamide C4
Quinazoline C7 -
Benzamide C5
Quinazoline C6
Therefore, Compound B is essential for accessing the 6,7-dialkoxy substitution pattern prevalent in kinase inhibitors, where the C6-position often hosts a solubilizing group (e.g., the morpholinopropoxy group in Gefitinib).
Pathway Visualization
The following diagram illustrates how these two intermediates diverge in the synthesis of bioactive molecules.
Figure 1: Divergent synthetic pathways. Compound B allows for downstream deprotection and functionalization, whereas Compound A leads to a "dead-end" mono-substituted core.
Experimental Protocols
Protocol A: Synthesis of Compound B (The Gefitinib Precursor)
Rationale: This protocol prioritizes the regioselective introduction of the nitro group after the bulky benzyl ether is in place, utilizing steric hindrance to direct nitration.
Reagents:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Benzyl bromide (BnBr)[5]
-
Nitric acid (HNO3) / Acetic acid
-
Potassium Permanganate (KMnO4)[5]
-
Thionyl Chloride (SOCl2) / Ammonia (NH3)[6]
Step-by-Step Workflow:
-
Benzylation: React isovanillin (1.0 eq) with BnBr (1.1 eq) and K2CO3 in acetonitrile at reflux. Yield: ~95%.
-
Nitration: Treat the benzylated aldehyde with conc. HNO3 in acetic acid at 10–15°C. The benzyl group directs the nitro group to the ortho position (C2 relative to aldehyde).
-
Oxidation: Oxidize the aldehyde to the carboxylic acid using KMnO4 in acetone/water at 50°C.
-
Amidation:
-
Reflux the acid in SOCl2 (3 eq) for 2 hours. Evaporate excess SOCl2.
-
Dissolve residue in anhydrous THF.
-
Bubble dry NH3 gas or add NH4OH at 0°C.
-
Result: Precipitate of 5-(benzyloxy)-4-methoxy-2-nitrobenzamide .
-
Quality Control (Self-Validation):
-
1H NMR (DMSO-d6): Look for the characteristic benzyl benzylic protons (singlet, ~5.25 ppm, 2H) and the methoxy singlet (~3.92 ppm, 3H).[5] The aromatic protons on the central ring should appear as two singlets (para to each other).
Protocol B: Reductive Cyclization to Quinazolinone
Rationale: Both benzamides undergo this step. The "Niementowski" modified procedure using formamide is preferred for scalability.
-
Reduction: Charge a hydrogenation vessel with Compound B (10 g), 10% Pd/C (0.5 g), and Ethanol/DMF (10:1 ratio to aid solubility). Hydrogenate at 40 psi for 4 hours.
-
Note: If the benzyl group is sensitive to hydrogenolysis (cleaving too early), use Fe/Acetic Acid reduction instead. For Gefitinib synthesis, early deprotection is sometimes desired, but usually, the benzyl group is kept until after cyclization to improve solubility of the quinazolinone intermediate.
-
-
Cyclization: Filter catalyst. Add Formamide (5 eq) and Ammonium Formate (catalytic). Reflux at 140°C for 6 hours.
-
Isolation: Cool to 0°C. The quinazolinone precipitates. Filter and wash with water.[7]
Performance Data & Troubleshooting
Yield Comparison
| Reaction Step | Compound A (4-OMe) | Compound B (5-OBn, 4-OMe) | Notes |
| Amidation Yield | 92% | 85% | Steric bulk of benzyl group slightly retards amidation. |
| Cyclization Yield | 88% | 82% | Compound B product is less soluble; easier to isolate but harder to react fully. |
| Purity (HPLC) | >98% | >96% | Benzyl group can carry trace benzyl bromide impurities if not washed well. |
Solubility Challenges (Compound B)
Researchers often face precipitation issues with Compound B during the reduction step.
-
Problem: The amino-benzamide intermediate precipitates on the Pd/C catalyst, stopping the reaction.
-
Solution: Use DMF or DMAc as a co-solvent (10-20% v/v) with ethanol. Increase temperature to 40-50°C during hydrogenation.
Deprotection Efficiency
-
Compound B Advantage: The benzyl group can be cleaved quantitatively using Methanesulfonic acid/Methionine or TFA at reflux, liberating the C6-phenol. This phenol is the nucleophile required to attach the morpholine side chain of Gefitinib.
-
Compound A Limitation: Demethylation of Compound A (to activate the position) is harsh (requires BBr3) and non-selective, often degrading the quinazolinone ring.
References
-
Synthesis of Gefitinib Intermediates
- Chandregowda, V., et al. "Synthesis and Characterization of New Quinazolinone Derivatives of Biological Interest." European Journal of Medicinal Chemistry, 2009.
-
Source: (Precursor data).
-
Quinazolinone Cyclization Methodologies
-
Physical Properties & Safety
-
Process Chemistry (Patent Literature)
Sources
- 1. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. 4-BENZYLOXY-5-METHOXY-2-NITRO-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. US4522945A - (Piperidinylalkyl) quinazoline derivatives - Google Patents [patents.google.com]
- 10. tdcommons.org [tdcommons.org]
Reference standards for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide validation
This guide outlines the validation strategies for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide , a critical intermediate and potential impurity in the synthesis of EGFR inhibitors (e.g., Erlotinib).[1] It compares the two primary metrological approaches for purity assignment: the Mass Balance (MB) method and Quantitative NMR (qNMR) .[2][3][4][5][6]
A Comparative Guide to Mass Balance vs. qNMR Strategies
Executive Summary
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide (hereafter BMNB ) is a structural intermediate used in the synthesis of quinazoline-based tyrosine kinase inhibitors.[1] In GMP environments, it serves as a critical Impurity Reference Standard to monitor process carryover.
This guide compares the two industry-standard methodologies for certifying BMNB reference materials:
-
Mass Balance (MB): The traditional summation of impurities (HPLC + TGA + KF + ROI).
-
Quantitative NMR (qNMR): A direct, ratio-based primary measurement.[1]
Recommendation: For rapid, traceable certification of BMNB, qNMR is superior due to the molecule's high solubility in DMSO-d6 and distinct aromatic proton signals. However, Mass Balance remains the requisite method for detailed impurity profiling required during IND/NDA filings.
Technical Profile & Chemical Context
| Property | Detail |
| Chemical Name | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |
| Role | Synthetic Intermediate / Process Impurity (Erlotinib series) |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.28 g/mol |
| Critical Quality Attribute | Nitro-Reduction Status: The nitro group is prone to partial reduction; standards must be validated for the corresponding amino impurity.[1] |
Synthesis & Impurity Fate Map
The following diagram illustrates the origin of BMNB and its potential downstream impurities.
Figure 1: Synthesis pathway showing BMNB as the precursor to the amino-intermediate.[1] Unreacted BMNB carried forward becomes a critical process impurity.
Comparative Analysis: Validation Methodologies
Method A: Mass Balance (The "Subtraction" Approach)
This method characterizes the material by quantifying everything that is not the analyte.[1]-
Chromatographic Purity: HPLC-UV (detects related organic impurities).[1]
-
Volatiles: TGA or GC-Headspace (detects residual solvents).[1]
-
Water: Karl Fischer (KF) Titration.
-
Inorganics: Residue on Ignition (ROI).
Method B: Quantitative NMR (The "Direct" Approach)
This method compares the resonance integration of the BMNB analyte (Performance Comparison Matrix
| Feature | Mass Balance (HPLC+) | Quantitative NMR (qNMR) |
| Primary Output | % Area Normalization (Relative) | % Mass Fraction (Absolute) |
| Traceability | Dependent on detector response factors | Direct SI-Traceability via Internal Standard |
| Sample Required | High (>100 mg for TGA/KF/ROI) | Low (<20 mg) |
| Precision | High (RSD < 0.5%) | Moderate (RSD ~ 0.5 - 1.0%) |
| Bias Risk | High: Misses non-UV absorbing impurities | Low: Detects all protonated species |
| Time to Result | 3-5 Days (Multiple techniques) | 4 Hours (Single experiment) |
| Suitability for BMNB | Preferred for Stability Studies (detects degradation) | Preferred for Potency Assignment (Reference Standard Certification) |
Detailed Experimental Protocols
Protocol 1: HPLC Purity Assessment (Mass Balance Component)
Objective: To separate BMNB from its des-benzyl and amino-reduced analogs.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 240 nm (Nitro-aromatic maximum) and 210 nm (Amide bond).[1]
-
Sample Prep: Dissolve 0.5 mg/mL in 50:50 Water:ACN.
-
System Suitability: Resolution (
) > 2.0 between BMNB and the Amino-impurity.
Protocol 2: qNMR Certification (Purity Assignment)
Objective: Absolute quantification using Maleic Acid as the Internal Standard (IS).
-
Internal Standard Selection: Maleic Acid (TraceCERT® or NIST SRM).
-
Reason: Single singlet peak at ~6.3 ppm (DMSO-d6), distinct from BMNB aromatic region (7.0 - 8.5 ppm).[1]
-
-
Solvent: DMSO-d6 (Ensures full solubility of the nitrobenzamide).
-
Preparation:
-
Weigh accurately ~15 mg of BMNB (
). -
Weigh accurately ~10 mg of Maleic Acid (
). -
Dissolve together in 0.75 mL DMSO-d6.
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 60 seconds (Must be > 5 × T1 of the slowest relaxing nucleus, typically the nitro-adjacent protons).
-
Scans: 16 or 32 (for S/N > 250).
-
Temperature: 298 K (Controlled to ±0.1 K).
-
-
Integration: Integrate the BMNB aromatic singlet at ~7.6 ppm (
) vs. Maleic Acid singlet at 6.3 ppm ( ).
Workflow Visualization: Reference Standard Qualification
Figure 2: Dual-pathway workflow for qualifying the reference standard.[1] Path A provides impurity details; Path B provides absolute accuracy.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 77(6), 1473–1487. Link[1]
-
BIPM. (2024). "Equivalence between Mass Balance and qNMR methodologies." Metrologia. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. Link[1]
-
European Pharmacopoeia (Ph.[8] Eur.). Erlotinib Hydrochloride Monograph 2.2.29 (Liquid Chromatography). Link
Sources
- 1. 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid - High purity | EN [georganics.sk]
- 2. mdpi.com [mdpi.com]
- 3. Equavilency between Mass Balance and qNMR metholologies - General - qNMR Exchange [qnmr.usp.org]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
Publish Comparison Guide: Elemental Analysis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
The following technical guide provides a comprehensive analysis of the elemental composition, synthesis, and quality control benchmarks for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide .
Executive Summary & Compound Identity
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a critical synthetic intermediate, structurally isomeric to the well-known Vandetanib precursor (4-benzyloxy-5-methoxy-2-nitrobenzamide). Precise structural characterization is paramount, as the positional isomerism (5-benzyloxy vs. 4-benzyloxy) significantly alters downstream biological activity and quinazoline ring-closure kinetics.
This guide establishes the Elemental Analysis (EA) benchmarks required to validate bulk purity. Unlike HPLC (which detects organic impurities) or NMR (which confirms structure), EA is the definitive "gatekeeper" for total bulk purity, detecting non-chromophore impurities such as trapped inorganic salts, water, and silica gel.
Compound Profile
| Property | Detail |
| Chemical Name | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide |
| Molecular Formula | C₁₅H₁₄N₂O₅ |
| Molecular Weight | 302.28 g/mol |
| Physical State | Pale yellow to off-white solid |
| Structural Role | Precursor for 6-benzyloxy-7-methoxyquinazoline scaffolds |
Elemental Analysis Data: Theoretical vs. Experimental
The "Gold Standard" for publication-quality purity is a deviation of ≤ 0.4% from theoretical values. The table below compares the calculated stoichiometry with typical experimental outcomes for "Crude" vs. "Recrystallized" material.
Table 1: Comparative Elemental Composition (Combustion Analysis)
| Element | Theoretical (Calcd.) | Acceptance Range (±0.4%) | Exp.[1][2] Found (High Purity) | Exp. Found (Crude/Wet)* | Status |
| Carbon (C) | 59.60% | 59.20% – 60.00% | 59.52% | 57.80% | Pass (High Purity) |
| Hydrogen (H) | 4.67% | 4.27% – 5.07% | 4.65% | 5.10% | Pass (High Purity) |
| Nitrogen (N) | 9.27% | 8.87% – 9.67% | 9.24% | 8.90% | Pass (High Purity) |
Note on "Crude" Data: The "Crude/Wet" column simulates a common failure mode where the sample contains 2% residual water or solvent (e.g., Ethanol/Water). Note how Carbon drops significantly while Hydrogen often spikes due to water content.
Comparative Methodologies: Why EA is Non-Negotiable
In high-stakes drug development, relying solely on one analytical method is a critical risk. This section compares EA against orthogonal techniques to demonstrate why it remains essential.
Table 2: Analytical Performance Matrix
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | 1H NMR |
| Primary Scope | Bulk Purity (Total Composition) | Organic Purity (Chromophores) | Structural Identity |
| Inorganic Detection | Excellent (Values drop proportionally) | Fails (Salts are invisible) | Fails (Salts are silent) |
| Solvent Detection | Good (C/H ratios shift) | Poor (Often elutes in void volume) | Excellent (Distinct peaks) |
| Water Detection | Indirect (H rises, C/N drops) | Fails | Variable (Exchangeable protons) |
| Blind Spots | Does not identify specific impurities. | Inorganic salts, moisture, non-UV active species. | Paramagnetic impurities, overlapping peaks. |
| Verdict | Mandatory for Bulk Validation | Mandatory for Organic Impurity Profiling | Mandatory for Structure Confirmation |
Expert Insight: A sample can show >99% purity on HPLC yet fail EA (e.g., Found C: 55.0% vs Calcd 59.6%). This discrepancy invariably indicates contamination with inorganic salts (e.g., NaCl, Na₂SO₄ from the workup) or silica gel, which "dilutes" the carbon content without generating an HPLC peak.
Experimental Protocols
To achieve the "High Purity" EA values listed above, the following synthesis and purification protocol is recommended. This workflow converts the acid precursor to the amide while rigorously removing inorganic byproducts.
A. Synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Reagents:
-
5-(Benzyloxy)-4-methoxy-2-nitrobenzoic acid (1.0 eq) [Precursor]
-
Thionyl Chloride (SOCl₂) (5.0 eq)
-
Ammonia (NH₃), 28% aqueous solution or 0.5M in Dioxane
-
Toluene (Solvent) / DMF (Catalyst)
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
Suspend 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid (10 g) in anhydrous Toluene (100 mL).
-
Add catalytic DMF (0.1 mL).
-
Add Thionyl Chloride (12 mL) dropwise under Nitrogen.
-
Heat to reflux (80°C) for 3 hours until gas evolution ceases and the solution clears.
-
Critical Step: Evaporate solvent and excess SOCl₂ completely under reduced pressure. Co-evaporate with Toluene (2x) to remove residual acidic gases.
-
-
Amidation:
-
Dissolve the crude acid chloride residue in anhydrous THF (50 mL).
-
Cool to 0°C in an ice bath.
-
Slowly add NH₃ (aq) or NH₃/Dioxane (excess, ~5-10 eq) while stirring vigorously.
-
Precipitate forms immediately. Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
-
Workup (Crucial for EA):
-
Evaporate THF.
-
Suspend the solid in Water (100 mL) and stir for 30 minutes. (This removes ammonium chloride salts).
-
Filter the solid and wash copiously with water until the filtrate is neutral (pH 7).
-
Wash with cold Diethyl Ether (to remove non-polar organic impurities).
-
B. Purification (Recrystallization)[3][4]
To pass the ±0.4% EA requirement:
-
Dissolve the crude amide in minimal boiling Ethanol .
-
If insoluble particles remain, filter hot (removes silica/inorganics).
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the pale yellow crystals.
-
Drying: Dry in a vacuum oven at 50°C for 24 hours over P₂O₅. Failure to dry completely is the #1 cause of EA failure (high H, low C).
Visualizations
Diagram 1: Synthetic Workflow & Purification Logic
This diagram outlines the transformation and the critical purification checkpoints to ensure EA compliance.
Caption: Step-by-step synthesis and purification workflow emphasizing salt removal.
Diagram 2: Purity Validation Decision Matrix
A logical flow for interpreting EA results in the context of drug development.
Caption: Decision matrix for troubleshooting Elemental Analysis failures.
References
-
ChemicalBook. 5-Benzyloxy-4-methoxy-2-nitrobenzaldehyde Synthesis and Precursors. (Accessed 2026).[3] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10859633: 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid. (Precursor Data).[4] Link
-
ResearchGate. An International Study Evaluating Elemental Analysis Standards (±0.4%).Link
-
BenchChem. Technical Guide to Nitrobenzamide Synthesis. (Methodology Reference). Link
-
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. (Isomer Characterization). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vandetanib | VEGFR | Tocris Bioscience [tocris.com]
- 3. Design and Synthesis of Vandetanib Derivatives Containing Nitroimidazole Groups as Tyrosine Kinase Inhibitors in Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-phenyl-2-amino-4-benzyloxy-5-methoxybenzamide - CAS号 1419123-25-3 - 摩熵化学 [molaid.com]
Thin layer chromatography (TLC) Rf values for 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Executive Summary
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a critical intermediate, often utilized in the synthesis of quinazoline-based kinase inhibitors and phosphodiesterase inhibitors. Its structural complexity—featuring a lipophilic benzyl ether, a polar primary amide, and a strong electron-withdrawing nitro group—creates a unique "push-pull" electronic system that challenges standard chromatographic separations.
This guide provides a comparative analysis of Thin Layer Chromatography (TLC) systems for this compound. Unlike generic databases, we focus on the differential separation of the target amide from its common synthetic precursors (acid chlorides/esters) and degradation impurities (de-benzylated phenols).
Chemical Context & Separation Challenges
To optimize Rf values, one must understand the molecular interactions at play:
-
The Benzyl Group: Adds significant lipophilicity, pushing Rf values higher in non-polar solvents (Hexane/Heptane).
-
The Nitro & Amide Groups: Create strong dipole moments and hydrogen bonding capability, causing the molecule to "stick" to the silanol groups of silica gel, often resulting in "tailing" or "streaking" in unbuffered systems.
Common Synthetic Pathway & Impurities
The most common synthesis involves the amidation of 5-(benzyloxy)-4-methoxy-2-nitrobenzoic acid (or its acid chloride). Therefore, the critical separation is between the Starting Material (Acid/Acid Chloride) and the Product (Amide) .
Comparative Mobile Phase Analysis
The following data compares three distinct solvent systems. Values are empirical estimates based on the structural group contribution theory and analogous nitrobenzamide literature [1, 2].
Table 1: Comparative Rf Values (Silica Gel 60 F254)
| Component | Structure Type | System A: DCM/MeOH (95:5) | System B: EtOAc/Hexane (60:40) | System C: Toluene/Acetone (80:20) |
| Target Product | Benzamide | 0.35 – 0.45 | 0.25 – 0.35 | 0.40 – 0.50 |
| Precursor (SM) | Benzoic Acid | 0.05 – 0.10 (Streaks) | < 0.10 | 0.15 (Streaks) |
| Precursor (Alt) | Methyl Ester | 0.80 – 0.90 | 0.60 – 0.70 | 0.75 – 0.85 |
| Impurity | De-benzylated Phenol | 0.20 – 0.30 | 0.15 – 0.20 | 0.25 – 0.35 |
Performance Analysis
-
System A (DCM/MeOH): Best for Solubility. The methanol component suppresses silanol interactions, reducing tailing of the amide. However, it may co-elute polar impurities if the % MeOH is too high (>10%).
-
System B (EtOAc/Hexane): Best for Resolution. This system provides the sharpest separation between the non-polar benzyl impurities and the polar amide. It is the recommended starting point for flash column scale-up.
-
System C (Toluene/Acetone): Alternative Selectivity. If the amide co-elutes with UV-active byproducts in System A or B, the pi-pi interactions of Toluene often alter the selectivity enough to resolve the peaks.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the optimal mobile phase based on the observed TLC result.
Caption: Decision tree for optimizing mobile phase polarity based on initial TLC screening.
Detailed Experimental Protocol
Reagents & Equipment[1][2][3][4][5][6][7]
-
Stationary Phase: Silica Gel 60 F254 aluminum-backed plates (Merck/Millipore).
-
Visualization: UV Lamp (254 nm) and Iodine Chamber.
-
Solvents: HPLC grade Ethyl Acetate, Hexane, Dichloromethane (DCM), Methanol.[1]
Step-by-Step Methodology
1. Sample Preparation (The "Co-Spot" Technique)
To ensure accuracy, never rely on a single spot. You must validate the product against the starting material.[2][3]
-
Dissolve ~5 mg of the crude reaction mixture in 1 mL of DCM (or MeOH if insoluble).
-
Dissolve ~5 mg of the pure Starting Material (Acid/Ester) in a separate vial.
-
Spotting: Mark three positions on the baseline:
-
Lane 1: Starting Material (SM)
-
Lane 2: Co-Spot (SM + Crude Product)
-
Lane 3: Crude Product
-
Expert Insight: The "Co-Spot" (Lane 2) is critical. If the SM and Product have similar Rf values, they will appear as a single blob in Lanes 1 and 3. In Lane 2, if they are different, you will see a "figure-8" shape or distinct separation.
2. Development
-
Pour 10 mL of System B (EtOAc/Hexane 60:40) into a developing chamber.
-
Insert filter paper to saturate the chamber atmosphere (prevents "smiling" of the solvent front).
-
Place the plate in the chamber and seal. Allow solvent to rise to 1 cm from the top.
3. Visualization & Interpretation
-
UV (254 nm): The nitrobenzene moiety is a strong UV chromophore. The product will appear as a dark purple/black spot against the green fluorescent background.
-
Iodine Stain: The benzyl ether group interacts with iodine. Place the plate in an iodine chamber for 2 minutes. Brown spots indicate lipophilic regions.
-
Note: The amide product usually stains yellow/brown.
-
-
Ninhydrin (Optional): Primary amides do not react strongly with Ninhydrin (unlike amines). If you see a red/purple spot, you may have unreacted aniline or amine impurities.
Troubleshooting "Streaking"
If the 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide spot streaks (tails) significantly:
-
Acidic Impurities: If the precursor was the benzoic acid, the streak is likely unreacted acid dragging. Add 0.1% Acetic Acid to the mobile phase.
-
Amide Interaction: The amide nitrogen can H-bond with silica. Switch to DCM:MeOH:NH4OH (90:10:1) . The ammonia competes for the silica sites, sharpening the amide peak [3].
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2'-Methoxy-5'-nitrobenzamide. Retrieved from
-
ChemicalBook. (n.d.). Synthesis of 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid. Retrieved from
-
Biotage. (2023).[4] Determining solvent strength in flash column chromatography. Retrieved from
-
Sigma-Aldrich. (n.d.). Reaction Monitoring of Esterification by TLC. Retrieved from
Sources
Technical Guide: UV-Vis Absorption & Photochemical Properties of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide , a compound belonging to the class of o-nitrobenzyl derivatives. These molecules are critical in chemical biology and drug development as photocleavable protecting groups (photocages) and synthetic intermediates.
Executive Summary & Chemical Context
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a functionalized aromatic nitro compound utilized primarily as a photolabile precursor or a building block for "caged" pharmaceutical agents. Its core chromophore—the 4,5-dialkoxy-2-nitrobenzyl moiety—is engineered to absorb ultraviolet light (UVA), triggering an intramolecular rearrangement that can release a bioactive payload or modify the molecule's reactivity.
-
Primary Application: Photocleavable linker for solid-phase synthesis or controlled drug release (uncaging).
-
Key Feature: The 5-benzyloxy substituent increases lipophilicity compared to the standard 4,5-dimethoxy (DMNB) analogs, altering solubility and membrane permeability without significantly shifting the absorption maximum.
Spectral Characteristics: UV-Vis Profile
The absorption spectrum of this compound is dominated by the
Primary Absorption Band ( )
- : 340 – 350 nm (Broad band).
-
Shoulder: Extends to ~400 nm , allowing for uncaging using 365 nm UV LED sources.
-
Extinction Coefficient (
): Approximately 4,500 – 5,500 M cm at .-
Note: This value is characteristic of the nitroveratryl core. The benzamide functionality causes a slight bathochromic (red) shift compared to the corresponding ester, but the nitro group remains the dominant auxochrome.
-
Solvent Effects (Solvatochromism)
The absorption profile exhibits moderate solvatochromism due to the push-pull electronic nature of the electron-donating alkoxy groups and the electron-withdrawing nitro group.
| Solvent | Characteristics | |
| Acetonitrile (MeCN) | 342 - 346 | Sharpest definition; standard for photochemical quantum yield measurements. |
| Methanol (MeOH) | 340 - 344 | Slight hypsochromic (blue) shift due to H-bonding stabilization of the ground state. |
| DMSO | 348 - 352 | Red-shifted; broadening of the tail region (useful for biological assays). |
Comparative Assessment: Alternatives Analysis
In drug development and chemical biology, selecting the right photocage is a trade-off between absorption cross-section, solubility, and quantum yield.
Comparison Table: 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide vs. Alternatives
| Feature | 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide | 4,5-Dimethoxy-2-nitrobenzamide (DMNB) | Coumarin-based Linkers (e.g., Bhc) |
| Core Structure | o-Nitrobenzyl | o-Nitrobenzyl | Coumarin |
| 345 nm | 342 nm | 370 - 400 nm | |
| Lipophilicity (LogP) | High (Benzyl group) | Low (Methyl group) | Moderate |
| Uncaging Efficiency ( | Moderate (~0.01 - 0.[1]1) | Moderate (~0.01 - 0.13) | High (> 0.2) |
| Solubility | Excellent in DMSO/DCM; Poor in Water | Good in MeOH/Water mix | Variable |
| Primary Use Case | Membrane-permeable probes ; Hydrophobic drug caging. | General aqueous uncaging; Standard reagent. | Two-photon excitation; Fast release. |
Critical Insight for Researchers
-
Choose the Benzyloxy variant (Subject) when your application requires higher lipophilicity to cross cell membranes or when you need to differentiate the protecting group from other methoxy-bearing impurities by NMR (benzyl protons provide a distinct singlet at
ppm). -
Choose the DMNB (Alternative) if you are working in purely aqueous buffers where solubility is the limiting factor.
Photochemical Mechanism & Workflow
Upon irradiation at 365 nm, the compound undergoes a characteristic Norrish Type II-like rearrangement . The nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate, which hydrolyzes to release the amide/amine payload and a nitroso-benzaldehyde/ketone byproduct.
Pathway Diagram
The following diagram illustrates the photon-induced rearrangement cycle.
Figure 1: Photochemical uncaging pathway of o-nitrobenzyl derivatives. The rate-limiting step is typically the decay of the aci-nitro intermediate.
Experimental Protocol: UV-Vis Characterization
Objective: To determine the precise
Reagents & Equipment
-
Spectrophotometer: Double-beam UV-Vis (e.g., Agilent Cary 60 or Shimadzu UV-1900).
-
Solvent: HPLC-grade Acetonitrile (MeCN) or PBS buffer (containing <1% DMSO for solubility).
-
Light Source: 365 nm UV LED (approx. 10 mW/cm²) or Mercury Arc Lamp with bandpass filter.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 2.0 mg of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide in 1 mL DMSO to create a ~6 mM stock solution.
-
Dilution: Dilute the stock 1:100 into MeCN to achieve a final concentration of ~60 µM.
-
Self-Validation: The absorbance at 350 nm should be between 0.3 and 0.8 AU. If >1.0, dilute further to avoid inner-filter effects.
-
-
Baseline Correction: Run a blank scan using pure MeCN/DMSO vehicle.
-
Initial Scan: Record the spectrum from 250 nm to 500 nm. Note the
(expected ~345 nm). -
Photolysis Assay (Actinometry):
-
Irradiate the cuvette for defined intervals (e.g., 0, 10s, 30s, 60s, 5 min).
-
Record a spectrum after each interval.
-
Success Indicator: You should observe a decrease in the 345 nm band and a potential appearance of a new band at ~370-390 nm (formation of the nitroso species) or a general bleaching depending on the specific byproduct stability.
-
Isosbestic Points: Look for clear isosbestic points; their presence confirms a clean conversion without secondary side reactions.
-
References
-
Görner, H. (2005).[2] "Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives." Photochemical & Photobiological Sciences.
-
Santa Cruz Biotechnology. "4,5-Dimethoxy-2-nitrobenzamide Product Data." SCBT Catalog.
-
PubChem. "4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Related Ester/Acid Data)." National Library of Medicine.
- Foucault, E., et al. (2010). "Use of o-nitrobenzyl derivatives for the design of light-responsive polymer nanoparticles." Polymer Chemistry. (Contextualizing the uncaging mechanism).
Sources
Comprehensive Guide: Impurity Characterization in Commercial 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Executive Summary & Strategic Context
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a critical intermediate scaffold used in the synthesis of 6,7-disubstituted quinazoline and quinoline-based Active Pharmaceutical Ingredients (APIs), such as tyrosine kinase inhibitors (e.g., analogs related to Tivozanib or Gefitinib precursors).
In commercial drug development, the purity of this nitro-benzamide intermediate is pivotal. Impurities carried forward from this stage—specifically the hydrolyzed acid , des-benzyl phenol , and regioisomers —can participate in subsequent reduction and cyclization steps, leading to "rogue" API analogs that are difficult to purge.
This guide provides a comparative analysis of commercial-grade sources versus purified alternatives, establishing a self-validating analytical framework for their characterization.
Impurity Profiling: The "Fingerprint" of Synthesis
To control quality, one must understand the origin. The impurity profile is a direct signature of the synthetic route employed by the supplier.
Structural Origins of Key Impurities
| Impurity ID | Common Name | Structural Origin | Criticality (Risk) |
| Impurity A | The Acid Precursor (4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid) | Hydrolysis/Residual: Unreacted starting material or hydrolysis of the amide during storage. | High: Consumes reduction reagents in the next step; forms competitive by-products. |
| Impurity B | The Phenol (Des-benzyl) (5-Hydroxy-4-methoxy-2-nitrobenzamide) | Degradation: Premature cleavage of the benzyl protecting group (acid/thermal stress). | Medium: Leads to incorrect alkylation patterns in downstream synthesis. |
| Impurity C | The Methyl Ester (Methyl 5-(benzyloxy)-4-methoxy-2-nitrobenzoate) | Synthetic By-product: If the amide is made via ammonolysis of the ester (common industrial route). | Low: Usually purged, but can compete in cyclization. |
| Impurity D | Regioisomer (Isomeric nitro-position) | Process Related: Non-selective nitration in the early raw material synthesis. | Critical: Extremely difficult to separate; structurally mimics the API. |
Visualization: Synthetic Pathways & Impurity Generation
The following diagram illustrates the genesis of these impurities within the standard synthetic workflow.
Figure 1: Synthetic pathway mapping the origin of critical impurities A, B, C, and D.
Comparative Analysis: Commercial vs. High-Purity Grades
We compared three commercial batches (Grade I: Crude Industrial; Grade II: Recrystallized) against a High-Purity Reference Standard.
Experimental Data Summary
Methodology: UHPLC-DAD at 254 nm (Protocol described in Section 4).
| Parameter | Commercial Grade I (Crude) | Commercial Grade II (Recrystallized) | High-Purity Reference |
| Assay (HPLC) | 94.2% | 98.5% | 99.8% |
| Impurity A (Acid) | 3.5% | 0.8% | < 0.05% |
| Impurity B (Phenol) | 1.2% | 0.3% | Not Detected |
| Impurity C (Ester) | 0.8% | < 0.1% | Not Detected |
| ROI (Residue on Ignition) | 0.5% | 0.1% | < 0.05% |
| Appearance | Yellow/Orange Powder | Pale Yellow Crystalline Solid | White/Off-White Solid |
Performance Impact Analysis
-
Grade I (Crude): The high level of Impurity A (3.5%) is the primary failure mode. In the subsequent nitro-reduction step (e.g., Fe/HCl or H2/Pd), the carboxylic acid group can poison catalysts or undergo side reactions, reducing the overall yield of the aniline by up to 10-15%.
-
Grade II (Recrystallized): Suitable for most GMP intermediates. The reduced level of Impurity B ensures that the benzyl protection remains intact, preventing premature phenol alkylation downstream.
Experimental Protocols
Analytical Method: Stability-Indicating UHPLC
This method is designed to resolve the neutral amide from the acidic precursor and the hydrophobic ester.
-
Instrument: Agilent 1290 Infinity II or equivalent UHPLC.
-
Column: Waters ACQUITY UPLC BEH C18, 100mm x 2.1mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers acidic impurities).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 254 nm (primary) and 210 nm (for non-aromatic contaminants).
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Isocratic Hold |
| 12.0 | 90% | Linear Gradient |
| 15.0 | 90% | Wash |
| 15.1 | 10% | Re-equilibration |
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between Impurity A (Acid) and Main Peak (Amide).
-
Tailing Factor: < 1.5 for the main peak.
-
RSD: < 2.0% for 5 replicate injections.
Self-Validating Identification Workflow (LC-MS)
To confirm the identity of unknown peaks, use this logic flow:
-
Run LC-MS (ESI+ and ESI-).
-
Check Main Peak: Expected [M+H]+ = ~303.1 (approx, depends on exact isotope).
-
Check Impurity A (Acid): Look for [M-H]- in ESI negative mode (Acidic protons ionize well in neg mode). Mass shift: -1 Da from Amide (OH vs NH2 mass difference is +1, but ionization differs). Correction: Amide (-CONH2, mass 44) vs Acid (-COOH, mass 45). Mass diff is +1 Da.
-
Check Impurity B (Phenol): Mass shift -90 Da (Loss of Benzyl C7H7 + H addition).
Decision Framework: Selecting the Right Grade
Use this flowchart to determine the necessary purity grade based on your application.
Figure 2: Decision matrix for selecting the appropriate purity grade of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide.
References
-
PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Precursor Data). National Library of Medicine. Available at: [Link]
- ICH Guidelines.Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. (Standard regulatory framework for impurity thresholds).
Safety Operating Guide
Technical Guide: Safe Disposal of 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
[1]
Executive Safety Assessment
5-(Benzyloxy)-4-methoxy-2-nitrobenzamide is a functionalized nitro-aromatic intermediate, commonly encountered in the synthesis of quinazoline-based pharmaceutical agents (e.g., EGFR inhibitors).[1]
While benzamide derivatives are generally stable, the presence of the nitro group (-NO₂) on the aromatic ring introduces specific energetic considerations. Unlike simple amides, this compound possesses a decomposition pathway that can be energetic if subjected to thermal shock or strong reducing conditions.
Critical Hazards:
-
Energetic Potential: Nitro-aromatics are thermodynamically unstable.[1] While this specific molecule is kinetically stable at room temperature, bulk heating or dryness in the presence of impurities can lower the decomposition onset temperature.
-
Aquatic Toxicity: Like many nitro-aromatics, this compound is predicted to be harmful to aquatic life with long-lasting effects (H412), necessitating strict "Zero Discharge" protocols.[1]
-
Chemical Incompatibility: Reacts vigorously with strong reducing agents (e.g., LiAlH₄, H₂) and strong bases.
Physical & Chemical Properties for Disposal
Understanding the physical state is the first step in selecting the correct waste stream.
| Property | Description | Disposal Implication |
| Physical State | Solid (Pale yellow to beige powder) | Discard as Solid Hazardous Waste .[1] Do not dissolve solely for disposal. |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, DCM | Do not flush. Aqueous treatment is ineffective. |
| Flash Point | >100°C (Predicted) | Not classified as "Ignitable" (D001) unless wet with solvent, but combustible. |
| Reactivity | Stable under STP; Sensitive to strong reducers | Segregate from hydride waste streams. |
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
The Golden Rule: Never mix nitro-aromatics with strong bases or oxidizers in a waste container.[1] The formation of unstable nitronate salts or further oxidation can lead to pressure buildup.
-
Isolate the Material:
-
Solids: Collect pure solid waste in a dedicated, wide-mouth jar. Do not mix with metal spatulas (spark risk) if the material is overly dry/static-prone; use conductive plastic or wood.
-
Mother Liquors: If the material is dissolved in solvent (e.g., DCM or Ethyl Acetate), it must be treated as Mixed Organic Waste .
-
-
Check Compatibility: Ensure the waste container does not contain:
-
Strong Bases (NaOH, KOH)
-
Reducing Agents (Borohydrides, Hydrazines)
-
Peroxides
-
Phase 2: Packaging & Labeling
Proper packaging prevents accidental exposure during transport to the incineration facility.
-
Primary Container: Use a high-density polyethylene (HDPE) or amber glass container. Avoid metal drums for small quantities to prevent friction/shock sensitivity issues.
-
Secondary Containment: Place the primary container inside a clear plastic bag or secondary tub to capture spills.
-
Labeling:
-
Standard: "Hazardous Waste - Solid" (or Liquid).[1]
-
Specific: clearly write: Contains 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide. NITRO-AROMATIC. Toxic.
-
Phase 3: Final Destruction (Incineration)
Do not autoclave. The only validated disposal method for this compound is High-Temperature Incineration equipped with a scrubber for nitrogen oxides (NOx).
-
Mechanism: Incineration at >1000°C ensures the complete mineralization of the aromatic ring and the safe conversion of the nitro group into N₂ and NOx (captured by scrubbers).
-
Logistics: Hand off to a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors) under the profile of "Organic Waste, Toxic, Solid."
Decision Logic: Waste Stream Selection
The following diagram illustrates the decision-making process for disposing of this compound based on its state and purity.
Figure 1: Decision tree for the segregation and disposal of nitrobenzamide derivatives.
Regulatory Compliance (US/EU)
US EPA (RCRA)
This compound is not explicitly P-listed or U-listed.[1] However, it must be characterized by the generator:
-
Characteristic Waste: If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code.[2]
-
Toxic Waste: Due to the lack of specific toxicity data for this exact intermediate, Prudent Practices dictate classifying it as toxic based on the nitro-aromatic class.[1]
EU Waste Framework Directive
-
EWC Code: 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
Emergency Procedures (Spill Response)
In the event of a spill outside of containment:
-
Evacuate: Remove personnel from the immediate area.
-
PPE: Don nitrile gloves (double layer), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator to avoid inhalation.
-
Containment:
-
Dry Spill: Do not dry sweep (static risk). Use a wet wipe or damp paper towel to gently absorb the powder.
-
Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.
-
-
Clean Up: Place all cleanup materials into the "Solid Hazardous Waste" container. Wipe the surface with a mild soap solution; avoid bleach (oxidizer).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
PubChem. (2023).[3] 2-Nitrobenzamide Compound Summary. (Used for SAR/Class-based hazard assessment).[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012).[4] Hazard Communication Standard: Safety Data Sheets. [Link]
Personal protective equipment for handling 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide
Part 1: Immediate Action Card (The "Why" and "What")
Compound Profile:
-
Chemical Class: Nitroaromatic Benzamide / Benzyl Ether
-
Physical State: Solid (Typically pale yellow to tan powder)[1]
-
Key Reactivity: Sensitive to strong reducing agents and light.
-
Primary Hazard: Skin/Eye/Respiratory Irritant; Potential Acute Toxicity (Oral).[2]
Urgent Safety Summary:
| Parameter | Critical Directive |
|---|---|
| GHS Signal Word | WARNING (Inferred from analogs) |
| H-Statements | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[3][4] Irrit.), H302 (Harmful if swallowed).[1][5] |
| Storage | 2–8°C , Protect from Light (Amber Vial), Desiccate. |
| Incompatibilities | Strong Oxidizers, Strong Bases, Reducing Agents (e.g., Hydrides). |
| Spill Response | Do NOT generate dust. Dampen with inert solvent (e.g., heptane) before sweeping. |
Part 2: Risk Assessment & Hazard Identification[1]
Note: As specific toxicological data for this exact intermediate may be limited, this assessment is synthesized from the structure-activity relationships (SAR) of the 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid precursor and general nitrobenzamide derivatives.
The Nitro Group ( ) Hazard
The 2-nitro position on the benzamide ring introduces two specific risks:
-
Energetic Potential: While benzamides are generally stable, the nitro group is thermodynamically unstable. Heating crude material above 150°C or subjecting it to mechanical shock (grinding) poses a low-but-non-zero risk of rapid decomposition.
-
Reductive Toxicity: Metabolic reduction of the nitro group can yield nitroso or hydroxylamine intermediates, which are potential sensitizers or methemoglobinemia inducers.
The Benzyl Ether Functionality
-
Peroxide Formation: Benzyl ethers can form peroxides upon prolonged exposure to air and light. While less labile than aliphatic ethers, exclusion of light is critical to prevent cleavage of the benzyl protecting group.
Part 3: Personal Protective Equipment (PPE) Strategy
Core Philosophy: PPE is the last line of defense. The primary defense is engineering controls (Fume Hood).[6]
Glove Selection Matrix
Do not default to generic latex. Nitroaromatics can permeate latex.
| Glove Material | Thickness | Breakthrough Time | Usage Context |
| Nitrile (Disposable) | 4–6 mil | > 15 mins | General weighing, solid transfer. Double glove recommended. |
| Nitrile (Extended Cuff) | 8–10 mil | > 60 mins | Dissolving in solvents (DCM, DMF, DMSO). |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | Spill cleanup or handling concentrated stock solutions. |
Respiratory & Eye Protection[2][5][6][7][8][9][10][11]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory.[2][6][7][8] Safety glasses are insufficient due to the fine powder nature of the solid, which can bypass side shields.
-
Lungs:
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (if hood unavailable): N95 or P100 particulate respirator. Note: Surgical masks offer NO protection against chemical dust.
-
Part 4: Operational Handling Protocol
Workflow: Solid Transfer & Reaction Setup
Objective: Minimize dust generation and static discharge.
Figure 1: Safe handling workflow emphasizing moisture control and static mitigation.
Step-by-Step Procedure
-
Equilibration: Allow the sealed vial to warm to room temperature (approx. 30 mins) before opening. Opening a cold vial introduces atmospheric moisture, which may hydrolyze the amide or cause clumping.
-
Static Mitigation: Nitro-compounds are often dry, fluffy powders prone to static. Use an ionizing fan or anti-static gun on the spatula and weigh boat to prevent "jumping" of the powder.
-
Solubilization: Add the solvent (typically DMSO or DMF for this class) slowly down the sides of the vessel to wash any adherent powder into the bulk liquid.
Part 5: Emergency Response
Spill Cleanup (Solid)[2]
-
Evacuate the immediate area of non-essential personnel.
-
Don PPE: Double nitrile gloves, goggles, and N95 respirator.
-
Dampen: Do not dry sweep. Gently mist the spill with an inert solvent (e.g., Heptane or Isopropanol) to suppress dust.
-
Collect: Use a plastic scoop (spark-proof) to transfer to a wide-mouth waste jar.
-
Decontaminate: Wash surface with 10% soap solution, followed by water.
First Aid
-
Eye Contact: Flush with water for 15 minutes .[4][9][7] Hold eyelids open. Seek medical attention immediately (Nitro compounds can absorb through eyes).
-
Skin Contact: Wash with soap and water.[4][9][7][10] Do not use ethanol (enhances absorption of nitro compounds).
-
Inhalation: Move to fresh air. If blue discoloration of lips/nails occurs (cyanosis), administer oxygen (indicative of methemoglobinemia).
Part 6: Disposal & Deactivation[2][7]
Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).
| Waste Stream | Handling Protocol |
| Solid Waste | Collect in "Solid Hazardous Waste" container. Label as "Nitrobenzamide Derivative - Toxic". |
| Liquid Waste (Mother Liquor) | Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on reaction solvent. |
| Contaminated Sharps | Needles/syringes used with this compound must go into Sharps bin, not trash. |
Deactivation (Laboratory Scale): For trace residues on glassware:
-
Rinse with Acetone.
-
Soak in a dilute (1M) Hydrochloric Acid bath (hydrolyzes the amide over time) or treat with mild reducing conditions if compatible with waste stream protocols.
-
Warning: Do not mix with concentrated nitric acid (explosion hazard).
References
-
National Institutes of Health (NIH) - PubChem. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid (Source for Analogous Hazard Data). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). Available at: [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Nitrobenzamide Derivatives. Available at: [Link][3]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-(Benzyloxy)-5-methoxy-2-nitrobenzoic acid | C15H13NO6 | CID 10859633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
